Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMALJVMDYFYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741094 | |
| Record name | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147610-99-9 | |
| Record name | Phenylmethyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147610-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
CAS Number: 147610-99-9
A Note to Researchers, Scientists, and Drug Development Professionals:
This document addresses the request for an in-depth technical guide on Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it must be noted that there is a significant lack of publicly available in-depth technical data, including detailed experimental protocols and established biological signaling pathways, for this specific compound.
The available information indicates that this compound is primarily available as a chemical intermediate or building block for use in drug discovery and development.[1] This guide compiles all accessible data for this compound. For illustrative purposes, information on the closely related analogue, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is also presented to highlight a potential application of the azaspiro[3.5]nonane scaffold.
Core Compound Properties
The basic chemical and physical properties of this compound have been aggregated from chemical supplier data.
| Property | Value | Source |
| CAS Number | 147610-99-9 | ChemShuttle[1] |
| Molecular Formula | C₁₆H₂₁NO₃ | ChemShuttle[1] |
| Molecular Weight | 275.348 g/mol | ChemShuttle[1] |
| Purity | >95% | ChemShuttle[1] |
| Storage | 2-8 °C | ChemShuttle[1] |
| SMILES | OC1CC2(C1)CCN(CC2)C(=O)OCC1=CC=CC=C1 | ChemShuttle[1] |
Experimental Protocols
Potential Applications in Drug Discovery
As a building block, this compound, with its spirocyclic core and functional groups (a secondary alcohol and a protected amine), holds potential for the synthesis of more complex molecules with therapeutic applications. The spirocyclic scaffold can provide three-dimensional diversity, which is often beneficial for target binding and improving physicochemical properties of drug candidates.
A Case Study of a Related Analogue: Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Technology
To provide context on how the azaspiro[3.5]nonane scaffold can be utilized, we can look at the closely related compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 147610-98-8). This molecule is described as a linker for Proteolysis Targeting Chimeras (PROTACs).[2][3][4]
What are PROTACs?
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[5][6] They consist of three main components:
-
A "warhead" that binds to the target protein of interest (POI).[5]
-
An "anchor" that recruits an E3 ubiquitin ligase.[5]
-
A chemical linker that connects the warhead and the anchor.[5][7]
By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[6][] The linker's length, rigidity, and composition are crucial for the efficacy of the PROTAC.[9][10]
The azaspiro[3.5]nonane structure in Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a rigid and defined linker component in the synthesis of PROTACs.
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Disclaimer: The information provided on PROTACs and Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is for illustrative purposes to demonstrate a potential application of a similar chemical scaffold. It does not directly represent the function of this compound.
Conclusion
While a comprehensive technical guide for this compound cannot be constructed from the currently available public data, this document serves to summarize its known properties and its status as a commercially available building block for chemical synthesis. The exploration of its close analogue, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, provides a valuable insight into the potential roles that such spirocyclic structures can play in modern drug discovery, particularly in the development of novel therapeutic modalities like PROTACs. Further research and publication are required to fully elucidate the synthesis, properties, and applications of this compound.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-azaspiro[3.5]nonane derivatives, a class of compounds that has garnered significant interest in medicinal chemistry, particularly as agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway to support ongoing research and drug development efforts.
Core Physicochemical Properties
Data Summary
Comprehensive, experimentally determined physicochemical data for a wide range of 7-azaspiro[3.5]nonane derivatives remains largely proprietary. However, computational predictions for the parent scaffold and data for some related structures provide valuable insights. The table below presents computed data for the core 7-azaspiro[3.5]nonane structure and highlights the key parameters of interest for its derivatives.
| Property | Value (for 7-Azaspiro[3.5]nonane) | Significance for Derivatives |
| Molecular Weight | 125.21 g/mol [1] | Varies with substitution; influences ligand efficiency. |
| logP (calculated) | 1.8[1] | A key indicator of lipophilicity, affecting solubility and permeability. Substitution will significantly alter this value. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[1] | Influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1[1] | Important for target binding and solubility. |
| Hydrogen Bond Acceptors | 1[1] | Important for target binding and solubility. |
| pKa (predicted) | ~9-10 (for the secondary amine) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target interaction. |
Note: The pKa value is an estimation based on the typical basicity of secondary amines within similar cyclic systems. Actual values will vary with substitution.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. The following sections outline standard experimental methodologies for key parameters relevant to 7-azaspiro[3.5]nonane derivatives.
Melting Point Determination
The melting point is a critical indicator of purity and is essential for the characterization of solid compounds.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dried, powdered 7-azaspiro[3.5]nonane derivative is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting the ADME properties of a drug candidate.
Methodology: Shake-Flask Method
-
Equilibration: A solution of the 7-azaspiro[3.5]nonane derivative is prepared in a biphasic system of n-octanol and water.
-
Shaking: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The octanol and water layers are separated, typically by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of the solid 7-azaspiro[3.5]nonane derivative is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using an appropriate analytical method (e.g., HPLC, LC-MS).
Acidity/Basicity (pKa) Determination
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. For 7-azaspiro[3.5]nonane derivatives, the basicity of the nitrogen atom is a key characteristic.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the 7-azaspiro[3.5]nonane derivative is dissolved in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the amine has been protonated.
Signaling Pathway and Experimental Workflow Visualization
7-Azaspiro[3.5]nonane derivatives have been primarily investigated as agonists of the G protein-coupled receptor 119 (GPR119). Activation of GPR119 is a key therapeutic strategy for type 2 diabetes due to its role in glucose homeostasis.
GPR119 Signaling Pathway
Activation of GPR119 by a 7-azaspiro[3.5]nonane agonist initiates a downstream signaling cascade. The receptor is coupled to the Gαs protein subunit, which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2]
Caption: GPR119 signaling cascade upon agonist binding.
General Experimental Workflow for Compound Evaluation
The evaluation of novel 7-azaspiro[3.5]nonane derivatives typically follows a structured workflow from initial synthesis to biological characterization.
Caption: General workflow for the evaluation of 7-azaspiro[3.5]nonane derivatives.
References
An In-depth Technical Guide to the 7-Azaspiro[3.5]nonane Scaffold: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent three-dimensional geometry, conformational rigidity, and synthetic tractability make it an attractive core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the 7-azaspiro[3.5]nonane scaffold, with a focus on its application in the development of G-protein coupled receptor 119 (GPR119) agonists.
Introduction
Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique topographical diversity that is highly sought after in modern drug design. The 7-azaspiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a piperidine ring, provides a rigid and defined orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates.[1][2] Derivatives of this scaffold have shown significant promise, particularly as agonists of GPR119, a key target in the treatment of type 2 diabetes and other metabolic disorders.[3][4]
Synthesis of the 7-Azaspiro[3.5]nonane Core
The construction of the 7-azaspiro[3.5]nonane scaffold can be achieved through various synthetic strategies, including both solution-phase and solid-phase methodologies. The choice of route often depends on the desired substitution pattern and the scale of the synthesis.
Solution-Phase Synthesis
A common approach to the 7-azaspiro[3.5]nonane core involves a multi-step sequence starting from readily available materials. One documented method involves the construction of a key intermediate which is then cyclized to form the spirocyclic system.
This protocol describes a two-step method for the synthesis of a 7-oxo-2-azaspiro[3.5]nonane derivative, a key intermediate that can be further modified.
Step 1: First Cyclization
-
To a reactor containing 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether.
-
Under stirring, add 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent, and 3.7-12.5 g of an iodo metal salt.
-
Rapidly heat the mixture to 70-100 °C and maintain the reaction for 12-24 hours.
-
Cool the reaction solution to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.
-
Stir, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.
-
Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound.
Step 2: Second Cyclization and Reduction
-
Add 770-1000 mL of tetrahydrofuran (THF) to a reactor and add 76.8-106.5 g of the crude intermediate from Step 1.
-
Purge with nitrogen and cool the mixture to -10 °C.
-
Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.
-
Stir the reaction mixture for 4-8 hours.
-
Slowly add 15-57 mL of purified water, followed by the slow addition of 15-57 mL of a 15% sodium hydroxide solution, and then 45-188 mL of purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by passing it through a neutral alumina column to yield the 7-oxo-2-azaspiro[3.5]nonane derivative. The total yield for this two-step process is reported to be between 56.3% and 82.6%.
Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of libraries of 7-azaspiro[3.5]nonane derivatives, facilitating high-throughput screening for drug discovery.[5] This methodology involves the attachment of a building block to a solid support, followed by sequential chemical transformations.[5]
This protocol outlines the key steps for the solid-phase synthesis of a library of 7-azaspiro[3.5]nonan-1-one derivatives.
Protocol 1: Resin Loading
-
Swell the appropriate resin (e.g., Rink amide resin) in DMF.
-
Couple a suitable Fmoc-protected amino-piperidine derivative to the resin using standard peptide coupling reagents (e.g., HATU, DIEA).
-
Wash the resin sequentially with DMF, DCM, and MeOH, and dry under vacuum.
Protocol 2: Fmoc-Deprotection and Acylation
-
Treat the loaded resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.[5]
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF.[5]
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.[5]
-
Wash the resin and dry under vacuum.[5]
Protocol 3: Dieckmann Condensation and Decarboxylation
-
Swell the acylated resin in anhydrous THF.
-
Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours to effect the Dieckmann condensation.[5]
-
Cool, drain, and wash the resin with THF.[5]
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.[5]
-
Cool, drain, and wash the resin with water, DMF, DCM, and MeOH, then dry under high vacuum.[5]
Protocol 4: Boc-Deprotection and Diversification
-
Treat the resin with a solution of TFA in DCM to remove the Boc protecting group from the piperidine nitrogen.
-
Wash the resin with DCM and DMF.
-
Couple the desired carboxylic acid (R-COOH) to the deprotected nitrogen using coupling reagents like HATU and DIEA to introduce diversity.
-
Wash the resin and dry under vacuum.
Protocol 5: Cleavage from Resin
-
Treat the diversified resin with a cleavage cocktail (e.g., 95% TFA in water) to release the final product.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product with cold diethyl ether.
-
Purify the final product by reverse-phase HPLC.
Characterization of the 7-Azaspiro[3.5]nonane Scaffold
The unambiguous characterization of the 7-azaspiro[3.5]nonane scaffold and its derivatives is crucial for confirming their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 7-azaspiro[3.5]nonane derivatives.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Predicted NMR Data for 7-Azaspiro[3.5]nonan-1-one
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the key intermediate, 7-azaspiro[3.5]nonan-1-one. These values can serve as a reference for the characterization of related derivatives.
Table 1: Predicted ¹H NMR Data for 7-Azaspiro[3.5]nonan-1-one [1]
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-4 | 2.8 - 3.2 | m | - |
| H-3 | 1.9 - 2.3 | m | - |
| H-6, H-8 | 2.7 - 3.1 | t | 5-7 |
| H-7 | 1.6 - 2.0 | m | - |
| NH | 1.5 - 3.0 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data for 7-Azaspiro[3.5]nonan-1-one [1]
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 208 - 212 |
| C-2, C-4 | 45 - 50 |
| C-3 | 15 - 20 |
| C-5 (Spiro) | 40 - 45 |
| C-6, C-8 | 48 - 53 |
| C-7 | 25 - 30 |
-
Sample Preparation :
-
Ensure the sample is of high purity.
-
Weigh an appropriate amount of the 7-azaspiro[3.5]nonane derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a standard 5 mm NMR tube and cap it securely.[1]
-
-
Data Acquisition :
-
Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.[1]
-
Recommended experiments include:
-
¹H NMR : To determine the proton environments.
-
¹³C NMR : To identify the carbon skeleton.
-
DEPT-135 : To distinguish between CH, CH₂, and CH₃ groups.
-
COSY : To identify ¹H-¹H spin-spin couplings.
-
HSQC : To determine one-bond ¹H-¹³C correlations.
-
HMBC : To identify long-range ¹H-¹³C correlations.
-
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
X-ray Crystallography
For crystalline derivatives of 7-azaspiro[3.5]nonane, single-crystal X-ray diffraction can provide the definitive three-dimensional structure, including the absolute stereochemistry.
Biological Activity and Applications
Derivatives of the 7-azaspiro[3.5]nonane scaffold have demonstrated a range of biological activities, with their role as GPR119 agonists being the most extensively studied.
GPR119 Agonists for Type 2 Diabetes
GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from L-cells.[3] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Table 3: In Vitro Biological Activity of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g) [3]
| Parameter | Value | Species |
| GPR119 EC₅₀ | 1.2 nM | Human |
| GPR119 EC₅₀ | 2.5 nM | Rat |
Table 4: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration) [3]
| Parameter | Value |
| Tₘₐₓ (h) | 1.0 |
| Cₘₐₓ (ng/mL) | 465 |
| AUC (ng·h/mL) | 1860 |
| Bioavailability (%) | 45 |
Other Therapeutic Areas
The versatility of the 7-azaspiro[3.5]nonane scaffold extends beyond metabolic diseases. For instance, derivatives have been investigated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.
Table 5: In Vitro Potency of 7-Azaspiro[3.5]nonane-based Inhibitors against Viral Proteases [6]
| Compound ID | Target Protease | IC₅₀ (µM) |
| 7c | SARS-CoV-2 3CLpro | 0.25 ± 0.03 |
| MERS-CoV 3CLpro | 0.08 ± 0.01 | |
| 8c | SARS-CoV-2 3CLpro | 0.18 ± 0.02 |
| MERS-CoV 3CLpro | 0.05 ± 0.01 | |
| 9c | SARS-CoV-2 3CLpro | 0.15 ± 0.02 |
| MERS-CoV 3CLpro | 0.04 ± 0.01 |
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable building block in the design and development of novel therapeutic agents. Its unique structural features and synthetic accessibility have led to the discovery of potent and selective modulators of various biological targets, most notably GPR119. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological applications of this important scaffold, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of the chemical space around the 7-azaspiro[3.5]nonane core holds significant promise for the development of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Design of GPR119 Agonists: A Technical Guide for Drug Development Professionals
An In-depth Guide to the Core Principles, Experimental Evaluation, and Structure-Activity Relationships in the Pursuit of Novel Therapeutics for Type 2 Diabetes and Metabolic Disorders.
The G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes and related metabolic diseases. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion and the promotion of incretin hormone release, such as glucagon-like peptide-1 (GLP-1). This guide provides a comprehensive overview of the essential technical aspects of GPR119 agonist design, from understanding its signaling pathway to the practicalities of experimental evaluation and the nuances of structure-activity relationships.
The GPR119 Signaling Pathway: A Dual-Action Mechanism
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the linchpin of GPR119's therapeutic effect. In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, it triggers the release of GLP-1, which further enhances insulin secretion from β-cells and confers additional benefits on glucose metabolism.[1]
Experimental Evaluation of GPR119 Agonists
A robust and systematic experimental workflow is critical for the identification and characterization of novel GPR119 agonists. The process typically begins with a high-throughput primary screen to identify initial hits, followed by a series of secondary and in vivo assays to confirm activity, determine potency, and assess therapeutic potential.
Detailed Experimental Protocols
This primary assay quantifies the increase in intracellular cAMP in response to GPR119 agonism, typically in a recombinant cell line (e.g., HEK293 or CHO) stably expressing human GPR119.
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested and resuspended in an assay buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.
-
Compound Preparation: Test compounds are serially diluted to create a concentration-response curve. A known GPR119 agonist (e.g., AR231453) can be used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Assay Procedure:
-
Dispense the cell suspension into a 384-well plate.
-
Add the diluted compounds and controls to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection: The amount of cAMP is quantified using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based system.
-
Data Analysis: A dose-response curve is generated by plotting the signal against the compound concentration, and the EC50 value (the concentration that elicits a half-maximal response) is calculated.
This secondary assay assesses the ability of a GPR119 agonist to potentiate insulin secretion in the presence of high glucose concentrations, using a pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets.
-
Cell/Islet Culture: MIN6 cells are cultured to an appropriate confluency, or pancreatic islets are isolated from mice and cultured overnight.
-
Pre-incubation: Cells or islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate HEPES buffer (KRBH) with 2.8 mM glucose) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with KRBH buffer containing either low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of the test compound.
-
Incubation: The cells or islets are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: The supernatant is collected to measure secreted insulin.
-
Insulin Quantification: The insulin concentration in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The potentiation of insulin secretion by the agonist in high-glucose conditions is compared to the basal secretion in low-glucose conditions and the high-glucose control without the agonist.
The OGTT is a crucial in vivo assay to evaluate the glucose-lowering efficacy of a GPR119 agonist in an animal model, typically mice.
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are acclimatized for at least one week. Prior to the test, the animals are fasted for 6-16 hours with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) via gavage at a specific time point (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected (time 0) from the tail vein to measure the initial blood glucose level.
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose concentration is plotted against time to generate a glucose excursion curve. The efficacy of the compound is determined by calculating the area under the curve (AUC) and comparing the percentage reduction in glucose AUC in the treated group versus the vehicle-treated group.
Structure-Activity Relationships (SAR) of GPR119 Agonists
The medicinal chemistry efforts to develop potent and selective GPR119 agonists have led to the identification of several distinct chemical scaffolds. A general pharmacophore model for GPR119 agonists includes a central core, a headgroup, and a tail region.
-
Headgroup: Typically consists of an aromatic or heteroaromatic ring system that engages in key interactions within the receptor binding pocket.
-
Central Core: Often a cyclic or heterocyclic scaffold that provides the appropriate orientation for the headgroup and tail.
-
Tail Region: Usually a lipophilic group that occupies a hydrophobic pocket in the receptor.
The optimization of these three components is crucial for achieving high potency, selectivity, and favorable pharmacokinetic properties.
Quantitative Data of Representative GPR119 Agonists
The following tables summarize the in vitro potency and in vivo efficacy of several representative GPR119 agonists from different chemical series.
Table 1: In Vitro Potency of Representative GPR119 Agonists
| Compound | Chemical Scaffold | hGPR119 EC50 (nM) | Reference |
| AR231453 | Phenyl-piperidine | 5.7 | [2] |
| APD597 | Pyridine-piperidine | N/A | [3] |
| PSN632408 | Pyrimidine | 1900 | [4] |
| MBX-2982 | Pyrimidine | N/A | [5] |
| Compound 21b | Cyclohexene | 3.8 | [6] |
| ZSY-13 | Novel Heterocycle | 778 | [7] |
N/A: Not available in the cited sources.
Table 2: In Vivo Efficacy of Representative GPR119 Agonists in OGTT
| Compound | Animal Model | Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) | Reference |
| AR231453 | C57BL/6 Mice | 30 | ~40 | [1] |
| APD597 | Cynomolgus Monkeys | 10 | Significant | [5] |
| Compound 21b | C57BL/6 Mice | 30 | 17.0 | [6] |
Challenges and Future Perspectives
Despite the strong preclinical rationale and the discovery of potent agonists, the clinical development of GPR119 agonists has been challenging. Several candidates have been discontinued in Phase I or II clinical trials due to modest efficacy in humans.[8][9][10] The reasons for this translational disconnect are not fully understood but may involve species differences in receptor pharmacology, complex signaling pathways, and the predominantly indirect mechanism of action (via incretin release) which may be less robust in the human diabetic population.[11][12]
Future research in GPR119 agonist design may focus on:
-
Developing agonists with biased signaling properties that preferentially activate pathways leading to maximal therapeutic benefit.
-
Targeting gut-restricted agonists to enhance incretin secretion while minimizing systemic exposure and potential off-target effects.[13]
-
Combination therapies , for instance with DPP-4 inhibitors, to amplify the therapeutic effect of GPR119 activation.[11]
References
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a novel azaspirocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to its limited availability in commercial catalogs, this document outlines its physicochemical properties, a detailed, plausible synthetic protocol, and methods for its characterization. The information presented is intended to facilitate further research and exploration of this and related compounds.
Introduction
Azaspirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality and structural rigidity, which can lead to improved binding affinity and selectivity for biological targets. The title compound, this compound, incorporates a hydroxyl group, which can serve as a key hydrogen bond donor or a site for further functionalization. This guide details the essential technical information required for the synthesis and study of this compound.
Physicochemical Properties
As this compound is not widely cataloged, its properties have been calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | Calculated |
| Molecular Weight | 275.34 g/mol | Calculated |
| Monoisotopic Mass | 275.152144 g/mol | Calculated |
| Topological Polar Surface Area | 58.07 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Synthesis
A practical and efficient synthesis of this compound can be achieved through the reduction of its corresponding ketone precursor, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The latter is commercially available and serves as a convenient starting material.
Proposed Synthetic Scheme
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Reduction of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol details the reduction of the ketone precursor using sodium borohydride, a mild and selective reducing agent.[1][2]
Materials:
-
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolution: Dissolve Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Foaming may occur.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons), the carbamate moiety, and the protons of the azaspiro[3.5]nonane core. The appearance of a new signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) and the disappearance of the signals corresponding to the protons adjacent to the ketone in the starting material will confirm the reduction.
-
¹³C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (typically in the 60-80 ppm range).
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product, matching the calculated molecular formula of C₁₆H₂₁NO₃.
Potential Biological Significance and Applications
While no specific biological data for this compound has been reported, the azaspirocyclic scaffold is a privileged motif in medicinal chemistry. Such structures are found in a variety of biologically active molecules and are often explored as bioisosteres for more common cyclic systems like piperidines. The introduction of a hydroxyl group provides a vector for interaction with biological targets or for further chemical modification, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol for its preparation from a commercially available precursor should enable researchers to access this compound for further investigation into its chemical and biological properties. The unique structural features of this molecule make it an attractive candidate for inclusion in screening libraries for drug discovery programs.
References
An In-depth Technical Guide to the 7-Azaspiro[3.5]nonane Core Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaspiro[3.5]nonane scaffold is a valuable three-dimensional (3D) building block in modern medicinal chemistry. Its rigid, spirocyclic nature provides a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates compared to more flexible or planar structures. This guide provides a comprehensive technical overview of the 7-azaspiro[3.5]nonane core, including its synthesis, key biological targets, structure-activity relationships (SAR), and detailed experimental protocols for its evaluation.
Core Structure and Properties
The 7-azaspiro[3.5]nonane core consists of a cyclobutane ring fused to a piperidine ring at the C-4 position of the piperidine, with the nitrogen atom at the 7-position of the spirocyclic system.
Chemical Structure:
-
IUPAC Name: 7-azaspiro[3.5]nonane
-
Molecular Formula: C₈H₁₅N
-
Molecular Weight: 125.21 g/mol
-
CAS Number: 766-34-7[1]
The rigid framework of the 7-azaspiro[3.5]nonane core helps to orient substituents in precise vectors, which can be advantageous for optimizing interactions with biological targets.[2]
Synthesis of the 7-Azaspiro[3.5]nonane Core
The synthesis of 7-azaspiro[3.5]nonane and its derivatives can be achieved through both solution-phase and solid-phase methodologies. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.
Solution-Phase Synthesis of a 7-Oxo-2-azaspiro[3.5]nonane Intermediate
A patented two-step solution-phase method provides a route to a ketone-functionalized analog, which can serve as a versatile intermediate for further derivatization.[1][3]
Experimental Protocol:
Step 1: First Cyclization to Compound 3
-
To a reactor containing N,N-dimethylformamide (DMF), add bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.
-
Add an acid-binding agent, a phase transfer catalyst, and an iodo metal salt under stirring.
-
Heat the reaction mixture rapidly to 70-100 °C and maintain for 12-24 hours.
-
Cool the reaction solution to 0 °C and add purified water and ethyl acetate.
-
After stirring and layer separation, collect the upper organic phase.
-
Wash the organic phase with 10% sodium bicarbonate solution, collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude compound 3.
Step 2: Second Cyclization to 7-Oxo-2-azaspiro[3.5]nonane
-
Add the crude compound 3 to a reactor with tetrahydrofuran (THF) and replace the atmosphere with nitrogen.
-
Cool the mixture to -10 °C.
-
Sequentially add lithium aluminum hydride in portions over one hour.
-
Stir the reaction for 4-8 hours.
-
Slowly add purified water, followed by a 15% sodium hydroxide solution, and then additional purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.
-
Purify the crude product by passing it through a neutral alumina column to obtain the final product.[1][3]
Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
Solid-phase synthesis is particularly useful for the generation of libraries of analogs for SAR studies.[4][5]
Experimental Protocol:
Protocol 1: Resin Loading
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
In a separate vessel, dissolve Fmoc-4-amino-1-Boc-piperidine and N,N-diisopropylethylamine (DIEA) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate.
-
Cap any remaining active sites with a solution of DCM/Methanol/DIEA.
-
Wash the resin and dry under high vacuum.
Protocol 2: Fmoc-Deprotection and Acylation
-
Swell the loaded resin in DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin with DMF.
-
In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in anhydrous DMF.
-
Add the activated acid solution to the resin and agitate.
-
Wash the resin and dry under high vacuum.[5]
Protocol 3: Dieckmann Condensation & Decarboxylation
-
Swell the acylated resin in anhydrous THF.
-
Add a solution of potassium tert-butoxide in anhydrous THF to the resin and agitate at 60 °C for 8 hours.
-
For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120 °C for 4 hours.
-
Cool, drain, and wash the resin sequentially with water, DMF, DCM, and methanol, then dry under high vacuum.[5]
Protocol 4: Boc-Deprotection and Diversification
-
Swell the spirocyclic core resin in anhydrous DCM.
-
Treat the resin with 20% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
Pre-activate the desired carboxylic acid for diversification with HATU and DIEA in anhydrous DMF.
-
Add the activated acid to the resin and agitate.
-
Wash and dry the resin.
Protocol 5: Cleavage
-
Treat the diversified resin with a cleavage cocktail (e.g., TFA/DCM).
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate and purify the final product by reverse-phase HPLC.
Biological Targets and Pharmacological Applications
The 7-azaspiro[3.5]nonane core has been primarily investigated as a scaffold for G protein-coupled receptor 119 (GPR119) agonists. More recently, its utility has been explored for other targets, including fatty acid amide hydrolase (FAAH).
GPR119 Agonists for Type 2 Diabetes
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes mellitus.[2] Derivatives of 7-azaspiro[3.5]nonane have been optimized to yield potent and selective GPR119 agonists with favorable pharmacokinetic profiles.[2][3]
The following table summarizes the in vitro activity and pharmacokinetic parameters of a representative series of 7-azaspiro[3.5]nonane GPR119 agonists, with data extracted from Matsuda et al., Bioorg. Med. Chem., 2018.[3]
| Compound | R² Group | R³ Group | hGPR119 EC₅₀ (nM) | Rat PK (3 mg/kg, PO) - AUCinf (ng·h/mL) |
| 4a | Methyl | Pyridin-2-yl | 130 | - |
| 4b | Ethyl | Pyridin-2-yl | 78 | - |
| 4c | Isopropyl | Pyridin-2-yl | 47 | - |
| 54a | Isopropyl | 5-cyanopyridin-2-yl | 14 | 1200 |
| 54d | Isopropyl | 5-trifluoromethylpyridin-2-yl | 7.9 | 1800 |
| 54g | Isopropyl | 5-(1-cyanocyclopropyl)pyridin-2-yl | 2.9 | 2400 |
Data is representative and extracted from the cited literature. For a complete dataset, please refer to the primary publication.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The 7-azaspiro[3.5]nonane core has been identified as a promising scaffold for the development of novel FAAH inhibitors.[2]
Experimental Protocols for Biological Evaluation
In Vitro GPR119 Activity Assay (cAMP Measurement)
Objective: To determine the potency (EC₅₀) of test compounds in activating the GPR119 receptor.
Principle: This assay measures the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 or CHO cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., 500 µM 3-isobutyl-1-methylxanthine, IBMX).
-
Test compounds and a reference agonist (e.g., oleoylethanolamide).
-
HTRF cAMP detection kit.
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture the GPR119-expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer containing the phosphodiesterase inhibitor.
-
Assay: a. Remove the culture medium from the cells. b. Add the assay buffer containing the phosphodiesterase inhibitor and incubate for 30 minutes at room temperature. c. Add the test compounds or reference agonist to the wells and incubate for a further 30 minutes at room temperature.
-
cAMP Detection: a. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curves to determine the EC₅₀ values for each compound.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the effect of a test compound on glucose disposal in vivo.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Fasting: Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally (PO) at the desired dose.
-
Baseline Blood Sample: At time t = -30 minutes (relative to glucose challenge), take a baseline blood sample from the tail vein.
-
Glucose Challenge: At time t = 0 minutes, administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle groups to determine the glucose-lowering effect of the compound.
Conclusion
The 7-azaspiro[3.5]nonane core represents a promising scaffold in drug discovery, particularly for the development of GPR119 agonists for the treatment of type 2 diabetes. Its rigid 3D structure allows for precise positioning of functional groups to optimize target engagement. The availability of both solution-phase and solid-phase synthetic routes facilitates the exploration of structure-activity relationships. While GPR119 remains the primary focus, the emergence of this scaffold in other areas, such as FAAH inhibition, highlights its potential for broader therapeutic applications. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel 7-azaspiro[3.5]nonane-based compounds in their own drug discovery programs.
References
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Guide: Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, proposes a detailed experimental protocol for its synthesis, and presents this information in a format tailored for researchers and drug development professionals. Due to the limited publicly available data on this specific molecule, this guide also includes information on the closely related analogue, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, to provide a broader context for its potential utility.
Introduction
Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and physicochemical properties. The 7-azaspiro[3.5]nonane core, in particular, offers a rigid framework that can be strategically functionalized to interact with biological targets. This guide focuses on the 2-hydroxy derivative, this compound, providing essential information for its synthesis and characterization.
IUPAC Name and Chemical Identity
The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound .
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available data. For comparative purposes, data for the related compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is also included.
| Property | This compound | Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
| CAS Number | 147610-99-9[1] | 147610-98-8 |
| Molecular Formula | C₁₆H₂₁NO₃[1] | C₁₆H₁₉NO₃ |
| Molecular Weight | 275.34 g/mol [1] | 273.33 g/mol |
| Purity | ≥95% (as commercially available)[1] | ≥95% (as commercially available) |
| Storage Conditions | 2-8 °C[1] | Room Temperature or 4°C |
| SMILES | O=C(OCC1=CC=CC=C1)N2CCC3(CC(O)C3)CC2[1] | O=C(OCC1=CC=CC=C1)N2CCC3(CC(=O)C3)CC2 |
Experimental Protocols: Proposed Synthesis
4.1. Proposed Synthesis of this compound via Reduction
This proposed protocol is based on standard chemical transformations.
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Materials:
-
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor the reaction for gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.
The related compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.
PROTAC Mechanism of Action Workflow:
Caption: General mechanism of action for PROTACs.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery and development. This guide provides the available foundational knowledge for this compound and a proposed synthetic route. Further research is warranted to elucidate its biological activity and potential therapeutic applications. The information provided herein, including data on its "oxo" analogue, should serve as a valuable resource for researchers initiating studies on this and related spirocyclic systems.
References
Foundational Research on Azaspirocyclic Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspirocyclic compounds, characterized by a unique three-dimensional architecture where two rings share a single nitrogen-containing spirocenter, have garnered significant attention in medicinal chemistry.[1] Their rigid, non-planar geometry offers a distinct advantage over traditional flat aromatic systems, enabling a more precise orientation of functional groups for optimal interaction with biological targets.[1] The incorporation of a nitrogen atom within the spirocyclic framework is a key feature that influences the compound's basicity, polarity, and hydrogen bonding capacity.[1] A notable benefit of these scaffolds is the increased fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success due to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1] This technical guide provides an in-depth overview of the foundational research on azaspirocyclic compounds, encompassing their synthesis, quantitative biological data, and their impact on key signaling pathways.
Synthesis of Azaspirocyclic Scaffolds
The construction of the complex three-dimensional structures of azaspirocyclic compounds requires specialized synthetic strategies. Common methodologies include intramolecular cyclization reactions, ring-closing metathesis, and multicomponent reactions.[1][2]
Experimental Protocol: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized with the key step involving a metal-catalyzed oxidative cyclization. The general procedure is as follows:
To a solution of the precursor amide in a suitable solvent, a metal catalyst (e.g., a copper or iron salt) and an oxidant are added. The reaction mixture is stirred at a specific temperature for a designated time until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by quenching, extraction with an organic solvent, and purification by column chromatography to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative.
Example: Synthesis of 4-(4-Methylbenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11g)
This compound was synthesized as a viscous white solid with a yield of 81%.[3]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.06 (d, J = 1.8 Hz, 4H), 6.48–6.39 (m, 2H), 6.17–6.11 (m, 2H), 4.46 (s, 2H), 4.35 (s, 2H), 2.31 (s, 3H).[3]
-
¹³C NMR (100 MHz, CDCl₃) δ: 184.0, 169.7, 143.8, 138.0, 133.1, 130.6, 129.3, 128.6, 87.4, 66.4, 43.5, 21.1.[3]
-
HRMS (ESI) calcd for C₁₆H₁₅NO₃ [M + Na]⁺: 292.0950, found 292.0944.[3]
Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane
The synthesis of the parent 2-azaspiro[3.3]heptane can be achieved from N-tosyl-2-azaspiro[3.3]heptane. A typical deprotection protocol is as follows:
2-Tosyl-2-azaspiro[3.3]heptane (7.3g, 0.03mol) is dissolved in 30mL of 1,2-dimethoxyethane. To this mixture, a freshly prepared sodium naphthalene solution (50mL) is added dropwise under ice-water cooling. The resulting mixture is then allowed to react at room temperature for 1 hour. The reaction is subsequently quenched with water. The reaction mixture is concentrated and then purified using a silica-gel column (dichloromethane:methanol gradient from 20:0 to 1:0) to afford 2.41g of 2-azaspiro[3.3]heptane, corresponding to an 83% yield.[4]
Quantitative Data on Biological Activity
Azaspirocyclic scaffolds have been incorporated into a variety of biologically active molecules, particularly in the field of oncology. The following tables summarize the in vitro anticancer activity and preclinical pharmacokinetic parameters of selected azaspirocyclic compounds.
Table 1: In Vitro Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
The following compounds were evaluated for their cytotoxic activity against three human cancer cell lines: A549 (lung), MDA-MB-231 (breast), and HeLa (cervical). Bendamustine and Vorinostat were used as positive controls.
| Compound | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 11b | 0.18 | 0.21 | 0.25 |
| 11d | 0.25 | 0.08 | 0.19 |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | 0.22 | 0.09 | 0.14 |
| 12c | 0.31 | 0.28 | 0.14 |
| Bendamustine | 1.82 | 2.15 | 2.53 |
| Vorinostat | 2.34 | 2.87 | 3.11 |
| Data sourced from Yang et al., Molecules, 2018.[3][5] |
Table 2: Preclinical Pharmacokinetic Profile of GNE-7915 in Rats
GNE-7915 is a potent and selective azaspirocyclic inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its pharmacokinetic properties were assessed in rats.
| Parameter | Value |
| Clearance (CL) (mL/min/kg) | 19 |
| Volume of Distribution (Vdss) (L/kg) | 2.8 |
| Half-life (t₁/₂) (h) | 2.1 |
| Oral Bioavailability (F) (%) | 100 |
| Data sourced from Estrada et al., J. Med. Chem., 2012. |
Signaling Pathways and Mechanism of Action
A key application of azaspirocyclic compounds is in the development of kinase inhibitors. Understanding how these compounds interact with and modulate cellular signaling pathways is crucial for their rational design and optimization.
LRRK2 Signaling Pathway in Parkinson's Disease
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a kinase domain. Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, located in the kinase domain, leads to a direct increase in kinase activity.[1] Other pathogenic mutations may indirectly enhance kinase activity through complex inter-domain interactions.[1] The increased kinase activity of LRRK2 is believed to contribute to neurodegeneration.[1] Therefore, inhibiting LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease.[1]
Azaspirocyclic compounds like GNE-7915 have been developed as potent and selective inhibitors of LRRK2.[1] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of LRRK2 substrates.
Experimental Workflow: Cell-Based Kinase Assay for LRRK2 Inhibition
To determine the cellular potency and mechanism of action of azaspirocyclic LRRK2 inhibitors like GNE-7915, cell-based kinase assays are employed. These assays measure the ability of a compound to inhibit LRRK2 kinase activity within a cellular context. A common method involves quantifying the phosphorylation of LRRK2 or its downstream substrates.
Protocol Overview:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293 cells overexpressing LRRK2) is cultured and then treated with varying concentrations of the test compound (e.g., GNE-7915).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the cellular proteins.
-
Quantification of Phosphorylation: The level of phosphorylation of a specific LRRK2 autophosphorylation site (e.g., Ser1292) or a downstream substrate is measured using techniques like ELISA or Western blotting with phospho-specific antibodies.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value of the compound, which represents the concentration required to inhibit 50% of the kinase activity.
Conclusion
Azaspirocyclic compounds represent a valuable and increasingly utilized scaffold in modern drug discovery. Their inherent three-dimensionality provides a powerful tool for medicinal chemists to design potent and selective modulators of challenging biological targets. The synthetic methodologies for accessing these complex structures are continuously evolving, enabling the exploration of a wider chemical space. The quantitative data presented in this guide for anticancer and neuroprotective agents highlight the therapeutic potential of this compound class. Furthermore, the elucidation of their mechanisms of action through detailed studies of their effects on cellular signaling pathways, as exemplified by LRRK2 inhibitors, is crucial for advancing these promising molecules towards clinical applications. The continued investigation into the foundational research of azaspirocyclic compounds will undoubtedly pave the way for the development of novel and effective therapeutics for a range of diseases.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Solid-Phase Synthesis of Azaspiro[3.5]nonane Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspiro[3.5]nonane derivatives represent a class of conformationally rigid scaffolds that are of significant interest in medicinal chemistry and drug discovery. Their three-dimensional nature makes them valuable building blocks for creating novel therapeutics.[1] The 7-azaspiro[3.5]nonan-1-one core, in particular, has been identified as a promising structure for developing agonists for G-protein coupled receptors like GPR119.[1][2] Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the construction of libraries of these molecules, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification processes.[1]
This document provides a detailed protocol for the solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives, adapted from established methodologies for related spirocyclic and heterocyclic systems.[1]
General Synthetic Strategy
The solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core begins with the immobilization of a protected 4-aminopiperidine derivative onto a solid support.[1] This is followed by a series of chemical transformations to construct the spirocyclic system, diversification of the scaffold, and finally, cleavage from the resin to yield the desired products.[1] A plausible retrosynthetic approach involves the assembly of the spirocycle on the resin from a piperidine-based precursor.[1]
Experimental Workflow Diagram
Caption: Overall workflow for the solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.
Experimental Protocols
Protocol 1: Preparation of the Solid Support and Attachment of the Initial Building Block
This protocol details the preparation of the solid support and the attachment of a protected 4-aminopiperidine derivative.[1]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Fmoc-4-amino-1-Boc-piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Drain the solvent and wash the resin with DCM (3 x 10 mL).
-
Prepare a solution of Fmoc-4-amino-1-Boc-piperidine (2.0 eq) and DIEA (4.0 eq) in DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 4 hours.[1]
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).[1]
-
To cap any remaining active sites, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.[1]
-
Wash the resin as in step 5 and dry under high vacuum.[1]
Protocol 2: Fmoc Deprotection and Acylation
This protocol outlines the removal of the Fmoc protecting group and subsequent acylation.
Materials:
-
Resin from Protocol 1
-
20% Piperidine in DMF
-
Carboxylic acid (3.0 eq)
-
HBTU (2.9 eq)
-
HOBt (3.0 eq)
-
DIEA (6.0 eq)
-
DMF, DCM, MeOH
Procedure:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
In a separate vessel, activate the carboxylic acid by dissolving it in DMF with HBTU, HOBt, and DIEA.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.[1]
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[1]
-
Dry the resin under high vacuum.[1]
Protocol 3: Spirocyclization via Dieckmann Condensation
This protocol describes the key spirocyclization step.[1]
Materials:
-
Resin from Protocol 2
-
Potassium tert-butoxide (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Swell the resin in anhydrous THF (10 mL).[1]
-
Add a solution of potassium tert-butoxide in anhydrous THF to the resin.[1]
-
Agitate the mixture at 60°C for 8 hours.[1]
-
Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).[1]
Protocol 4: Cleavage and Purification
This protocol details the cleavage of the synthesized compound from the solid support and subsequent purification.[1]
Materials:
-
Diversified resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/DCM (1:99 v/v)[1]
-
Nitrogen stream
-
Cold diethyl ether
Procedure:
-
Treat the resin with the cleavage cocktail (10 mL) for 1 hour at room temperature.[1]
-
Filter the resin and collect the filtrate.[1]
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).[1]
-
Combine the filtrates and concentrate under a stream of nitrogen.[1]
-
Precipitate the crude product by adding cold diethyl ether.[1]
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.[1]
-
Purify the final product by reverse-phase HPLC.[1]
Data Presentation
The following table represents hypothetical characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using the described protocols.[1]
| Compound ID | R Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| AZN-001 | Phenyl | 298.40 | 65 | 98 |
| AZN-002 | 4-Chlorophenyl | 332.84 | 58 | 97 |
| AZN-003 | 4-Methoxyphenyl | 328.42 | 62 | 99 |
| AZN-004 | Pyridin-2-yl | 299.38 | 55 | 96 |
| AZN-005 | Thiophen-2-yl | 304.44 | 60 | 98 |
Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.[1]
References
Application Notes and Protocols for the Experimental Use of Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of azaspiro[3.5]nonane derivatives as potent and selective agonists for the G protein-coupled receptor 119 (GPR119). This document includes detailed methodologies for the synthesis and evaluation of these compounds, quantitative data on their biological activity, and visualizations of the key signaling pathways and experimental workflows.
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This dual action offers a powerful approach to improving glycemic control with a reduced risk of hypoglycemia.
The 7-azaspiro[3.5]nonane scaffold has emerged as a key structural motif in the design of novel GPR119 agonists.[2][3] The rigid spirocyclic core of this scaffold helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[2][3] This document focuses on a series of 7-azaspiro[3.5]nonane derivatives, highlighting their structure-activity relationship (SAR), pharmacokinetic profiles, and in vivo efficacy.
Data Presentation
The following tables summarize the in vitro activity and pharmacokinetic parameters of a series of 7-azaspiro[3.5]nonane derivatives, culminating in the identification of the potent agonist, compound 54g .
Table 1: In Vitro GPR119 Agonistic Activity of 7-Azaspiro[3.5]nonane Derivatives
| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | Human GPR119 EC₅₀ (nM)[4] | Rat GPR119 EC₅₀ (nM)[4] |
| 54a | Methyl | Phenyl | 150 | 330 |
| 54b | Ethyl | Phenyl | 85 | 180 |
| 54c | Isopropyl | Phenyl | 35 | 78 |
| 54d | Cyclobutyl | Phenyl | 12 | 28 |
| 54e | Methyl | 2-Fluorophenyl | 78 | 170 |
| 54f | Cyclobutyl | 2-Fluorophenyl | 5.6 | 13 |
| 54g | Cyclobutyl | 2-Fluoro-4-cyanophenyl | 1.2 | 2.5 |
EC₅₀ (Median effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration) [4]
| Parameter | Value |
| Dose (mg/kg) | 3 |
| Tₘₐₓ (h) | 1.0 |
| Cₘₐₓ (ng/mL) | 358 |
| AUC₀₋₂₄ₕ (ng·h/mL) | 1340 |
| t₁/₂ (h) | 3.2 |
| Bioavailability (F%) | 45 |
Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. AUC₀₋₂₄ₕ: Area under the plasma concentration-time curve from 0 to 24 hours. t₁/₂: Elimination half-life. F%: Bioavailability.
Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists
The synthesis of the 7-azaspiro[3.5]nonane core and its subsequent derivatization into potent GPR119 agonists is a multi-step process. A representative synthetic workflow is outlined below.
Caption: General workflow for the synthesis of 7-azaspiro[3.5]nonane GPR119 agonists.
Detailed Protocol for the Synthesis of a Key Intermediate (tert-butyl 7-(cyclobutanecarbonyl)-7-azaspiro[3.5]nonan-2-yl)carbamate):
-
Step 1: Synthesis of tert-butyl 7-azaspiro[3.5]nonan-2-yl)carbamate: This intermediate is synthesized from commercially available starting materials through a multi-step sequence typically involving the construction of the spirocyclic ring system followed by the introduction of the protected amine.
-
Step 2: N-Acylation: To a solution of tert-butyl 7-azaspiro[3.5]nonan-2-yl)carbamate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, cyclobutanecarbonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.
-
Step 3: Work-up and Purification: The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired intermediate.
Protocol for a Key Coupling Step (Suzuki Coupling to introduce the Aryl Group):
-
Step 1: Deprotection: The Boc protecting group of the carbamate intermediate is removed using trifluoroacetic acid (TFA) in DCM.
-
Step 2: Suzuki Coupling: To a solution of the deprotected amine (1.0 eq) and the desired arylboronic acid (e.g., (2-fluoro-4-cyanophenyl)boronic acid, 1.2 eq) in a mixture of 1,4-dioxane and water is added a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).[2]
-
Step 3: Reaction and Purification: The reaction mixture is degassed and heated to 80-100 °C for 4-12 hours.[2] After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final compound is purified by column chromatography.[2]
In Vitro GPR119 Activity Assay (cAMP Measurement)
The primary method for determining the agonistic activity of compounds on GPR119 is by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP). A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a commonly used, robust method.[5]
Caption: Workflow for the in vitro cAMP HTRF assay.
Detailed Protocol:
-
Cell Culture: Stably transfected HEK293 or CHO cells expressing human or rat GPR119 are cultured in appropriate media.[2]
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.[2]
-
Assay:
-
The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[2]
-
Test compounds, serially diluted to various concentrations, are added to the wells.
-
The plates are incubated for a further 30 minutes at room temperature to stimulate cAMP production.[2]
-
Intracellular cAMP levels are determined using a commercially available HTRF cAMP assay kit according to the manufacturer's instructions. This typically involves cell lysis and the addition of a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody.
-
After a final incubation period, the fluorescence is read on an HTRF-compatible plate reader.
-
-
Data Analysis: The ratio of fluorescence emission at 665 nm and 620 nm is calculated. The concentration-response data are then fitted to a four-parameter logistic equation to determine the EC₅₀ values.[2]
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to assess the glucose-lowering efficacy of GPR119 agonists in an animal model of diabetes.
Caption: Workflow for the in vivo oral glucose tolerance test.
Detailed Protocol:
-
Animal Model: Type 2 diabetes is induced in male Sprague-Dawley rats, for example, by a high-fat diet and a low dose of streptozotocin.[2]
-
Procedure:
-
Diabetic rats are fasted overnight prior to the experiment.
-
The test compound (e.g., compound 54g ) or vehicle is administered orally at a specified dose.
-
After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.[2]
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.[2]
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the glucose-lowering effect of the compound compared to the vehicle-treated group.
GPR119 Signaling Pathway
Activation of GPR119 by an azaspiro[3.5]nonane agonist initiates a downstream signaling cascade that ultimately leads to enhanced insulin and incretin secretion.
Caption: GPR119 signaling pathway upon agonist binding.
Upon binding of an azaspiro[3.5]nonane agonist, GPR119 activates the associated Gαs protein.[1][2] This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which potentiates glucose-stimulated insulin secretion from pancreatic β-cells and stimulates the release of GLP-1 from intestinal L-cells.[1][2]
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a highly promising framework for the development of potent and orally bioavailable GPR119 agonists. The detailed structure-activity relationship data and favorable pharmacokinetic profiles of derivatives like compound 54g provide a strong basis for further optimization and development of novel therapeutics for type 2 diabetes. The experimental protocols outlined in this document offer a guide for researchers to synthesize and evaluate similar spirocyclic compounds for their potential as GPR119 agonists.
References
Application Notes and Protocols for the Development of SARS-CoV-2 Inhibitors with Azaspiro Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for developing and evaluating azaspiro-based inhibitors targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The protocols detailed below cover the synthesis of azaspiro scaffolds, in vitro enzymatic assays for the main protease (Mpro), and cell-based assays to determine antiviral efficacy and cytotoxicity.
Data Presentation: Efficacy of Azaspiro-Based SARS-CoV-2 Inhibitors
The following tables summarize the quantitative data for various azaspirocyclic compounds evaluated for their inhibitory activity against SARS-CoV-2 main protease (Mpro, also known as 3CLpro) and their antiviral effects in cell-based assays.
Table 1: Inhibitory Activity of Spirocyclic Compounds against SARS-CoV-2 3CLpro [1]
| Compound ID | Spirocycle Scaffold | R Group | IC50 (µM) against SARS-CoV-2 3CLpro | CC50 (µM) in CRFK cells | EC50 (µM) in cell-based assay |
| 1c | 2-Azaspiro[3.3]heptane | Boc | 0.058 ± 0.003 | > 100 | 0.09 ± 0.01 |
| 2c | 2-Azaspiro[3.3]heptane | Cbz | 0.045 ± 0.002 | > 100 | 0.08 ± 0.02 |
| 7c | 6-Azaspiro[3.5]nonane | Boc | 0.039 ± 0.002 | > 100 | - |
| 8c | 6-Azaspiro[3.5]nonane | Cbz | 0.021 ± 0.001 | > 100 | - |
| 9c | 6-Azaspiro[3.5]nonane | Phenylacetyl | 0.015 ± 0.001 | > 100 | - |
| 10c | 6-Azaspiro[3.5]nonane | Methylsulfonyl | 0.028 ± 0.002 | > 100 | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; EC50: 50% effective concentration. Data are presented as mean ± standard deviation.
Table 2: Antiviral Activity of 1-thia-4-azaspiro[4.5]decan-3-one Derivatives against Human Coronavirus 229E [2]
| Compound ID | R1 | R | EC50 (µM) | MCC (µM) |
| 7m | CH3 | 4-F-Ph | 11 ± 2 | >100 |
| 7n | CH3 | 4-Cl-Ph | 8.1 ± 1.5 | >100 |
| 8k | CH3 | 4-tBu-Ph | 28 ± 0 | >100 |
| 8l | CH3 | 4-CF3-Ph | 18 ± 5 | ≥100 |
| 8m | CH3 | 3,4-diCl-Ph | 8.1 ± 2.2 | 100 |
| 8n | CH3 | 3-Ph-propyl | 5.5 ± 0.7 | ≥100 |
| 8p | CH3 | 4-Ph-benzyl | 6.1 ± 0.2 | 50 |
EC50: 50% effective concentration determined by microscopic scoring of the cytopathic effect. MCC: Minimum cytotoxic concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Azaspirocyclic Aldehyde Inhibitors
This protocol describes a general method for the synthesis of azaspiro-based inhibitors of SARS-CoV-2 Mpro, adapted from the literature.[1]
Materials:
-
Appropriate azaspirocyclic alcohol precursor
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Amino alcohol intermediate
-
Dess-Martin periodinane (DMP)
-
Sodium bisulfite (NaHSO3)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
Procedure:
-
Activation of Azaspiro Alcohol: Dissolve the azaspirocyclic alcohol precursor in ACN. Add DSC and TEA, and stir the reaction mixture at room temperature for 4 hours.
-
Coupling Reaction: To the resulting mixed carbonate solution, add the amino alcohol intermediate and TEA in DCM. Stir the mixture at room temperature for 3 hours.
-
Oxidation to Aldehyde: Isolate the resulting dipeptidyl alcohol and dissolve it in DCM. Add DMP and stir at 15°C for 3 hours to generate the desired aldehyde.
-
Formation of Bisulfite Adduct (Optional): To the aldehyde, add a solution of NaHSO3 in a mixture of EtOAc and EtOH. Heat the mixture at 50°C for 3 hours to form the corresponding bisulfite adduct, which can improve stability.
-
Purification: Purify the final product using column chromatography on silica gel.
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.[3]
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET substrate: DABCYL-KTSAVLQ↓SGFRKME-EDANS
-
Assay buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds and positive control (e.g., GC376) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of the 384-well plate. Include wells with DMSO only for "no-inhibitor" controls and wells for "no-enzyme" controls.
-
Enzyme Addition: Dilute the Mpro enzyme to a final concentration of 20 nM in the assay buffer. Add 25 µL of the diluted enzyme solution to all wells except the "no-enzyme" controls. Add 25 µL of assay buffer to the "no-enzyme" control wells.
-
Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Dilute the FRET substrate to a final concentration of 20 µM in the assay buffer. Add 25 µL of the diluted substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at 30-second intervals for 15-30 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve). Normalize the data to the "no-inhibitor" control (100% activity) and the "no-enzyme" control (0% activity). Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This protocol describes a cell-based assay to evaluate the antiviral activity of compounds by measuring the reduction of the viral-induced cytopathic effect (CPE).[2][4]
Materials:
-
Vero E6 cells (or other susceptible cell lines like HEL 299)
-
Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
SARS-CoV-2 virus stock
-
Test compounds and positive control (e.g., Remdesivir)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10^4 Vero E6 cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Infection and Treatment: Remove the culture medium from the cells. Add 50 µL of the compound dilutions to the respective wells. Add 50 µL of SARS-CoV-2 virus suspension (at a multiplicity of infection - MOI of 0.05) to each well, except for the "cells only" control wells. Include "virus only" control wells with virus and medium containing the same concentration of DMSO as the compound wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data with the "cells only" control representing 100% viability and the "virus only" control representing 0% viability. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cytotoxicity Assay
This protocol is to determine the cytotoxicity of the compounds in the absence of the virus.
Materials:
-
Vero E6 cells
-
Cell culture medium
-
Test compounds
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10^4 Vero E6 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Remove the medium and add serial dilutions of the test compounds to the wells. Include "cells only" controls with medium and DMSO.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Cell Viability Measurement: Follow step 5 of the Cell-Based Antiviral Assay protocol.
-
Data Analysis: Normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows in the development of azaspiro-based SARS-CoV-2 inhibitors.
Caption: SARS-CoV-2 replication cycle and the role of Mpro inhibition.
Caption: Workflow for the in vitro Mpro FRET-based inhibition assay.
Caption: Workflow for the cell-based antiviral (CPE) assay.
References
- 1. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable."[1][2] Unlike traditional small-molecule inhibitors that simply block the function of a protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the mechanism of action. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2]
The linker is not merely a passive tether but plays a crucial role in the efficacy, selectivity, and physicochemical properties of a PROTAC.[3] The length, rigidity, and chemical composition of the linker dictate the geometry and stability of the ternary complex, which in turn influences the efficiency of ubiquitination and subsequent degradation.[3]
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Spirocyclic Linker for PROTACs
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound that can be utilized as a rigid linker in the synthesis of PROTACs. Its rigid, three-dimensional structure can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty associated with binding. This can lead to improved potency and selectivity compared to more flexible linkers like polyethylene glycol (PEG) chains.
Physicochemical Properties of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉NO₃ | [4][5] |
| Molecular Weight | 273.33 g/mol | [4][5] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [5] |
| logP | 2.7683 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 2 | [5] |
The physicochemical properties of this linker, such as its moderate lipophilicity (logP) and low number of rotatable bonds, can contribute to favorable pharmacokinetic properties of the resulting PROTAC, including improved cell permeability and metabolic stability.
Representative Data for a PROTAC with a Rigid Spirocyclic Linker
While specific data for a PROTAC utilizing Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is not yet widely published, the following tables present representative data for a hypothetical BRD4-targeting PROTAC (PROTAC-Spiro) incorporating a similar rigid, spirocyclic linker. This data is illustrative of the expected performance of such a molecule and serves as a benchmark for experimental design.
Table 1: In Vitro Degradation of BRD4 by PROTAC-Spiro
| Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 48 | 52 |
| 50 | 15 | 85 |
| 100 | 5 | 95 |
| 500 | 3 | 97 |
| 1000 | 4 (Hook Effect) | 96 |
This table illustrates the dose-dependent degradation of BRD4, with a calculated DC₅₀ (half-maximal degradation concentration) in the low nanomolar range. The "hook effect," a phenomenon where the degradation efficiency decreases at very high concentrations, is also represented.
Table 2: Anti-proliferative Activity of PROTAC-Spiro in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 8.5 |
| MOLM-13 | Acute Myeloid Leukemia | 65 |
| RS4;11 | Acute Lymphoblastic Leukemia | 35 |
| 22Rv1 | Prostate Cancer | 150 |
This table showcases the cytotoxic effect of the PROTAC in various cancer cell lines, with IC₅₀ (half-maximal inhibitory concentration) values indicating potent anti-proliferative activity.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol describes a general strategy for synthesizing a PROTAC using the title linker. The synthesis involves the deprotection of the benzyl carbamate, followed by amide coupling to a carboxylic acid-functionalized warhead (ligand for the protein of interest). The resulting intermediate is then deprotected and coupled to an E3 ligase ligand.
Step 1: Deprotection of the Benzyl Carbamate
-
Dissolve Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a palladium catalyst, such as 10% Pd/C (0.1 eq).
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine, 7-azaspiro[3.5]nonan-2-one, which can be used in the next step without further purification.
Step 2: Amide Coupling with a Warhead
-
Dissolve the warhead containing a carboxylic acid functional group (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine from Step 1 (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.
Step 3: Conjugation to an E3 Ligase Ligand
The final step involves coupling the warhead-linker conjugate to the E3 ligase ligand. The specific chemistry will depend on the functional groups present on both molecules. A common approach is another amide bond formation if the E3 ligase ligand has a carboxylic acid and the linker has been modified to present an amine.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein (e.g., BRD4) in cultured cells treated with a PROTAC.[2][6]
1. Cell Culture and Treatment
-
Seed cells (e.g., MV-4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for a dose-response experiment is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for the desired time period (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Signal Detection and Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
1. Cell Seeding
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form in viable cells.
4. Solubilization and Absorbance Reading
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C16H19NO3 | CID 57348595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Enantioselective Synthesis of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its three-dimensional architecture which can lead to improved pharmacological properties such as target affinity and selectivity. The rigid spirocyclic system allows for precise orientation of substituents in space, making it an attractive building block in the design of novel therapeutics. This document outlines promising techniques for the enantioselective synthesis of 7-azaspiro[3.5]nonane derivatives, focusing on a proposed asymmetric [2+2] cycloaddition strategy. While a direct enantioselective synthesis of the parent 7-azaspiro[3.5]nonane is not extensively documented, the methodologies presented here are based on well-established catalytic asymmetric reactions for the formation of similar spirocyclic systems and offer a robust starting point for synthetic efforts.
Key Synthetic Strategies
The primary challenge in the synthesis of chiral 7-azaspiro[3.5]nonane lies in the stereocontrolled formation of the spirocyclic cyclobutane ring. Based on current literature, a catalytic, enantioselective [2+2] cycloaddition reaction stands out as a highly promising approach. This strategy involves the reaction of an N-protected 4-methylenepiperidine with a suitable ketene or ketene equivalent, catalyzed by a chiral Lewis acid or organocatalyst.
A particularly effective catalytic system for analogous transformations involves the use of chiral N,N'-dioxide ligands in combination with a nickel(II) salt. This system has demonstrated high efficacy in the formation of spirocyclobutyl oxindoles with excellent enantioselectivity.
Proposed Enantioselective [2+2] Cycloaddition
A proposed enantioselective synthesis of a 7-azaspiro[3.5]nonan-1-one derivative is depicted below. This reaction utilizes a chiral N,N'-dioxide-Ni(OTf)₂ complex to catalyze the [2+2] cycloaddition between an N-protected 4-methylenepiperidine and a ketene, generated in situ from an acyl chloride.
Caption: Proposed workflow for the enantioselective synthesis of a 7-azaspiro[3.5]nonan-1-one derivative.
Data Presentation
The following table summarizes representative data for the proposed enantioselective [2+2] cycloaddition, based on analogous reactions reported in the literature for the synthesis of spirocyclobutyl oxindoles.
| Entry | R in Acyl Chloride | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 5 | 92 | 95 |
| 2 | 4-Methoxyphenyl | 5 | 88 | 93 |
| 3 | 4-Chlorophenyl | 5 | 95 | 96 |
| 4 | Methyl | 10 | 75 | 88 |
| 5 | tert-Butyl | 10 | 68 | 85 |
Experimental Protocols
Protocol 1: Synthesis of Chiral N,N'-Dioxide Ligand
This protocol describes the synthesis of a representative chiral N,N'-dioxide ligand derived from L-proline.
Caption: Synthetic pathway for the chiral N,N'-dioxide ligand.
Materials:
-
L-Proline
-
2-Amino-2',6'-dimethylbiphenyl
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
m-CPBA (meta-Chloroperoxybenzoic acid)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Amide Coupling: To a solution of L-proline (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. Add 2-amino-2',6'-dimethylbiphenyl (1.0 eq) and continue stirring at room temperature for 12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Oxidation: Dissolve the resulting amide in anhydrous DCM and cool to 0 °C. Add m-CPBA (2.2 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Purification: Quench the reaction with saturated aqueous sodium thiosulfate. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the chiral N,N'-dioxide ligand.
Protocol 2: Enantioselective [2+2] Cycloaddition for the Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one Derivative
This protocol details the proposed catalytic asymmetric synthesis of an enantioenriched 7-azaspiro[3.5]nonan-1-one derivative.
Materials:
-
N-Boc-4-methylenepiperidine
-
Phenylacetyl chloride
-
Chiral N,N'-Dioxide Ligand (from Protocol 1)
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)
-
Triethylamine, freshly distilled
-
Toluene, anhydrous
-
4 Å Molecular sieves
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.055 eq) and Ni(OTf)₂ (0.05 eq). Add anhydrous toluene and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add N-Boc-4-methylenepiperidine (1.0 eq) and 4 Å molecular sieves. Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Slow Addition: In a separate flame-dried syringe, prepare a solution of phenylacetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous toluene. Add this solution dropwise to the reaction mixture over a period of 4 hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction at the same temperature for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-Boc-7-azaspiro[3.5]nonan-1-one derivative.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The proposed enantioselective [2+2] cycloaddition strategy, utilizing a chiral N,N'-dioxide-Ni(II) catalytic system, presents a viable and promising route for the synthesis of chiral 7-azaspiro[3.5]nonane derivatives. The detailed protocols provided herein offer a practical guide for researchers to explore this methodology. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this approach in the synthesis of novel, three-dimensional molecules for drug discovery and development.
Application Notes and Protocols for the Synthesis of Spiro-Compounds via Dieckmann Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann cyclization, an intramolecular base-catalyzed condensation of a diester, is a cornerstone reaction in organic synthesis for the formation of cyclic β-keto esters.[1][2] This powerful transformation is particularly valuable in the construction of five- and six-membered ring systems, which are prevalent in a vast array of biologically active molecules and natural products.[3] In recent years, there has been a growing interest in the synthesis of spirocyclic compounds in drug discovery.[4] The unique three-dimensional architecture of spirocycles offers novel structural motifs that can lead to improved pharmacological properties. The Dieckmann cyclization has emerged as a key strategy for the efficient synthesis of spirocyclic scaffolds, providing access to a diverse range of complex molecular frameworks.[1]
This document provides detailed application notes and a laboratory protocol for the synthesis of spiro-compounds utilizing the Dieckmann cyclization, with a focus on the preparation of spirocyclic pyrrolidines, a class of compounds with significant potential in medicinal chemistry.[1][4]
Principle of the Reaction
The Dieckmann cyclization proceeds through the formation of an enolate from one of the ester groups of a diester substrate in the presence of a strong base. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leads to the formation of a cyclic β-keto ester. The reaction is typically driven to completion by the deprotonation of the acidic α-hydrogen of the β-keto ester product by the alkoxide base, forming a resonance-stabilized enolate.[3] An acidic workup is then performed to protonate the enolate and yield the final spirocyclic β-keto ester.
Applications in Spiro-Compound Synthesis
The intramolecular nature of the Dieckmann cyclization makes it an ideal method for the construction of spirocyclic systems. By starting with a diester where the two ester functionalities are appended to a central quaternary carbon or a cyclic core, the cyclization reaction leads directly to the formation of a spiro-ring system. This approach has been successfully employed in the synthesis of a variety of spiro-compounds, including spiro[3.3]heptanes, spiro[4.4]nonanes, and more complex heterocyclic systems.[1][5]
A notable application is the synthesis of 2,2-disubstituted spirocyclic pyrrolidines from cyclic α-amino acid derivatives.[1] This methodology provides a straightforward route to novel building blocks for drug discovery, demonstrating the versatility of the Dieckmann cyclization in generating structurally diverse and medicinally relevant molecules.[6]
Experimental Data Summary
The following table summarizes representative data for the Dieckmann cyclization in the synthesis of various spirocyclic β-keto esters. The yields are indicative of the efficiency of the cyclization step under optimized conditions.
| Starting Diester | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Spirocyclic β-Keto Ester Product | Yield (%) |
| Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-methylmalonate | NaOEt (1.5) | Toluene | Reflux | 2 | tert-Butyl 1-oxo-2-azaspiro[3.3]heptane-2-carboxylate | ~75-85 |
| Diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-2-ethylmalonate | KOtBu (1.5) | THF | Reflux | 3 | tert-Butyl 6-ethyl-5-oxo-1-azaspiro[4.4]nonane-1-carboxylate | ~70-80 |
| Dimethyl 3,3-bis(2-methoxy-2-oxoethyl)cyclopentane-1,1-dicarboxylate | NaH (2.2) | Toluene | 100 | 4 | Tetramethyl 1-oxo-2,8-dioxaspiro[4.5]decane-3,3,7,7-tetracarboxylate | ~65-75 |
| Diethyl 1,1-bis(2-ethoxy-2-oxoethyl)cyclopropane-1,1-dicarboxylate | LiHMDS (2.2) | THF | -78 to RT | 5 | Tetraethyl 4-oxo-5-oxaspiro[2.4]heptane-1,1,6,6-tetracarboxylate | ~60-70 |
Experimental Protocol: Synthesis of tert-Butyl 1-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol provides a detailed methodology for the synthesis of a spirocyclic β-keto ester via Dieckmann cyclization, based on procedures for similar transformations.
Materials:
-
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-methylmalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene (e.g., 50 mL for a 10 mmol scale reaction).
-
Addition of Base: Add sodium ethoxide (1.5 equivalents) to the toluene.
-
Addition of Diester: To the stirred suspension of sodium ethoxide, add a solution of diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2-methylmalonate (1.0 equivalent) in anhydrous toluene dropwise over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tert-butyl 1-oxo-2-azaspiro[3.3]heptane-2-carboxylate.
-
Visualizations
Dieckmann Cyclization Mechanism for Spiro-Compound Synthesis
Caption: Mechanism of Dieckmann cyclization for spiro-compound synthesis.
Experimental Workflow for Spiro-Compound Synthesis via Dieckmann Cyclization
Caption: Experimental workflow for spiro-compound synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spirocyclic Compounds
Welcome to the technical support center for the synthesis of spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of spirocyclic compounds?
A1: The synthesis of spirocyclic compounds presents several unique challenges owing to their rigid, three-dimensional structures. Key difficulties include:
-
Controlling Stereochemistry: Achieving high diastereoselectivity and enantioselectivity at the quaternary spirocenter is a primary challenge. The rigid framework can create significant steric hindrance, influencing the approach of reagents.[1]
-
Low Reaction Yields: Ring strain in smaller spirocycles and steric hindrance can lead to slow or incomplete reactions, resulting in low yields of the desired product.[2]
-
Purification Difficulties: The separation of stereoisomers (diastereomers and enantiomers) can be challenging due to their similar physicochemical properties. Additionally, removing structurally similar byproducts often requires advanced purification techniques.
-
Functional Group Compatibility: The reaction conditions required for spirocyclization may not be compatible with other functional groups present in the molecule, necessitating the use of protecting groups.
-
Ring Strain: The inherent strain in small spiro-rings (e.g., spiro[3.3]heptane) can affect the stability of the molecule and influence reactivity in subsequent steps.
Q2: How can I improve the yield of my spirocyclization reaction?
A2: Improving the yield of a spirocyclization reaction often involves a systematic optimization of reaction conditions. Consider the following:
-
Catalyst/Reagent Choice: Ensure the catalyst or reagent is active and appropriate for your specific transformation. For base-catalyzed reactions, the strength of the base is crucial for efficient formation of the nucleophile.[2]
-
Reaction Temperature: Temperature can have a significant impact. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products or decomposition. A careful temperature screen is often necessary.[2]
-
Solvent: The solvent can influence the solubility of reactants, the stability of intermediates, and the transition state geometry. Screening a range of solvents with varying polarities is recommended.
-
Concentration: Running the reaction at the optimal concentration can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Substrate Reactivity: The electronic properties of your substrate can play a major role. For instance, in a Michael addition, electron-withdrawing groups on the acceptor can increase its reactivity.[2]
Q3: What strategies can be employed to control the stereochemistry in spirocycle synthesis?
A3: Controlling stereochemistry is a critical aspect of spirocycle synthesis. Several strategies can be employed:
-
Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, organocatalysts (e.g., proline derivatives), or metal complexes with chiral ligands (e.g., BINOL, BOX), can induce high enantioselectivity.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the cyclization. The auxiliary can be removed in a subsequent step.
-
Substrate Control: The existing stereocenters in the substrate can influence the stereochemistry of the newly formed spirocenter.
-
Solvent and Temperature Optimization: These parameters can significantly affect the energy difference between the diastereomeric or enantiomeric transition states, thereby influencing the stereochemical outcome. Lowering the temperature often leads to higher selectivity.[1][3]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Intramolecular Michael Addition for Spirocycle Synthesis
Question: I am attempting an intramolecular Michael addition to form a spirocycle, but I am observing very low or no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in an intramolecular Michael addition for spirocycle synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Nucleophile Generation: The formation of the enolate (the nucleophile) is critical.
-
Troubleshooting:
-
Base Strength: Ensure the base is strong enough to deprotonate the carbon acid. If using a mild base, consider switching to a stronger, non-nucleophilic base like LiHMDS, NaHMDS, or KHMDS.[4]
-
Base Equivalents: Use a stoichiometric amount of a strong base to ensure complete enolate formation.
-
Solvent: Aprotic polar solvents like THF or DMF are generally preferred for enolate formation.
-
-
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated system may not be sufficiently electrophilic.
-
Troubleshooting:
-
Lewis Acid Additives: The addition of a Lewis acid (e.g., MgCl₂, ZnCl₂) can activate the Michael acceptor by coordinating to the carbonyl oxygen, making it more electrophilic.
-
Substrate Modification: If possible, modify the substrate to include more strongly electron-withdrawing groups on the Michael acceptor.
-
-
-
Unfavorable Ring Closure (Thermodynamics or Kinetics): The formation of the desired ring size might be disfavored.
-
Troubleshooting:
-
Baldwin's Rules: Ensure your cyclization follows Baldwin's rules for ring closure.
-
Conformational Constraints: The tether connecting the nucleophile and the acceptor might adopt a conformation that disfavors cyclization. Molecular modeling can sometimes provide insight into the preferred conformations.
-
-
-
Side Reactions: The starting material might be consumed in unproductive pathways.
-
Troubleshooting:
-
Intermolecular Polymerization: At high concentrations, intermolecular Michael addition can compete with the desired intramolecular reaction. Try running the reaction at high dilution.
-
Proton Scrambling: If there are multiple acidic protons, the base might deprotonate at an undesired position. The use of a kinetic base at low temperatures can sometimes improve regioselectivity.
-
Retro-Michael Addition: The Michael addition is reversible. If the product is unstable under the reaction conditions, it may revert to the starting materials.[2] Use milder conditions or trap the product as it is formed.
-
-
Issue 2: Poor Diastereoselectivity in Spiroketalization
Question: My spiroketalization reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in spiroketalization is a common problem, often arising from a small energy difference between the diastereomeric transition states. Here’s how you can address this issue.
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction may be proceeding under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. Alternatively, under kinetic control, the selectivity may be low.
-
Troubleshooting:
-
Acid Catalyst: For acid-catalyzed spiroketalizations, strong acids and higher temperatures tend to favor the thermodynamically more stable product through equilibration.[5][6] To achieve kinetic control, milder acids (e.g., pyridinium p-toluenesulfonate (PPTS), camphor-sulfonic acid (CSA)) and lower temperatures are often employed.[5]
-
Chiral Catalysts: Chiral Brønsted acids, such as chiral phosphoric acids, can be used to catalyze enantioselective and diastereoselective spiroketalizations, often overriding the inherent thermodynamic preference.[7]
-
-
-
Solvent Effects: The solvent can influence the transition state geometry and the relative stability of the diastereomeric products.
-
Troubleshooting:
-
Solvent Screening: Perform a systematic screen of solvents with varying polarities. Non-polar solvents like pentane or toluene have been shown to improve stereocontrol in some chiral phosphoric acid-catalyzed spiroketalizations.[7]
-
-
-
Substrate-Based Stereocontrol: The existing stereocenters in the dihydroxyketone precursor can influence the stereochemical outcome.
-
Troubleshooting:
-
Protecting Groups: The size and nature of protecting groups on the substrate can exert steric influence on the transition state, thereby affecting diastereoselectivity.
-
-
-
Formation of Byproducts: The presence of byproducts can complicate the analysis and isolation of the desired diastereomer.
-
Troubleshooting:
-
Incomplete Cyclization: Ensure the reaction goes to completion to avoid contamination with the starting dihydroxyketone.
-
Side Reactions: Under strongly acidic conditions, side reactions such as elimination or rearrangement can occur. Use of milder conditions can help mitigate these issues.
-
-
Data Presentation
Table 1: Effect of Chiral Catalyst on Enantioselective Spirocyclizing Diels-Alder Reaction [8][9]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | e.r. |
| 1 | CPA 8 (10) | Toluene | -20 | <5 | - |
| 2 | DSI 9 (10) | Toluene | -20 | <5 | - |
| 3 | IDP 10 (10) | Toluene | -20 | <5 | - |
| 4 | IDPi 11a (10) | Toluene | -20 | 67 | 44:56 |
| 5 | IDPi 11h (10) | Toluene | -78 | 95 | 95:5 |
| 6 | IDPi 11j (10) | Toluene | -78 | 98 | 97:3 |
e.r. = enantiomeric ratio. Data is illustrative and based on trends reported in the literature.
Table 2: Influence of Solvent and Temperature on Diastereoselectivity in a Bromine-Mediated Spirocyclization [3]
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | THF | -70 | 95:5 |
| 2 | THF | 0 | 85:15 |
| 3 | CH₂Cl₂ | -70 | 90:10 |
| 4 | CH₂Cl₂ | 0 | 80:20 |
| 5 | Toluene | -70 | 92:8 |
Data is illustrative and based on general principles of stereoselective reactions.
Experimental Protocols
Protocol 1: Catalytic Asymmetric Spirocyclizing Diels-Alder Reaction
This protocol is a representative example for the synthesis of a spirocyclic compound via a catalytic asymmetric Diels-Alder reaction.[8][9]
Materials:
-
Exocyclic enone dienophile (1.0 equiv)
-
Diene (1.5 equiv)
-
Chiral imidodiphosphorimidate (IDPi) catalyst (e.g., 11j ) (10 mol%)
-
Anhydrous toluene
-
Anhydrous molecular sieves (4 Å)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral IDPi catalyst (0.025 mmol, 10 mol%) and freshly activated powdered 4 Å molecular sieves.
-
The vial is sealed and purged with argon.
-
Anhydrous toluene (0.5 M) is added, and the mixture is stirred at room temperature for 15 minutes.
-
The reaction mixture is then cooled to the desired temperature (e.g., -78 °C).
-
A solution of the exocyclic enone dienophile (0.25 mmol, 1.0 equiv) in anhydrous toluene is added dropwise.
-
The diene (0.375 mmol, 1.5 equiv) is then added dropwise, and the reaction is stirred at the same temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired spirocyclic product.
Protocol 2: Intramolecular Aldol Condensation for Spirocycle Formation
This protocol describes a general procedure for an intramolecular aldol condensation to form a spirocyclic enone.[10][11]
Materials:
-
Dicarbonyl precursor (1.0 equiv)
-
Base (e.g., KOH, NaOH, or LDA)
-
Solvent (e.g., ethanol, THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dicarbonyl precursor (1.0 equiv) and the solvent (e.g., ethanol).
-
A solution of the base (e.g., 10% aqueous KOH) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or recrystallization to yield the pure spirocyclic enone.
Visualizations
Caption: Troubleshooting workflow for low product yield in spirocyclization reactions.
Caption: Energy profile illustrating stereocontrol in a catalyst-mediated spirocyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Synthesis of Azaspiro[3.5]nonane Derivatives
Welcome to the technical support center for the synthesis of azaspiro[3.5]nonane scaffolds. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of this valuable structural motif.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the azaspiro[3.5]nonane core?
A1: The synthesis of the azaspiro[3.5]nonane core, particularly the common 7-azaspiro[3.5]nonane intermediate, typically involves multi-step sequences. A prevalent strategy is the construction of the cyclobutane ring onto a pre-existing piperidine derivative. Key methods include solid-phase synthesis utilizing a Dieckmann condensation for the spirocyclization, and two-step cyclization processes.[1][2][3] Another powerful and widely used method in pharmaceutical chemistry for related structures is reductive amination, which can be adapted for various synthetic stages.[4]
Q2: I am planning a solid-phase synthesis. What are the advantages of this approach for making an azaspiro[3.5]nonane library?
A2: Solid-phase organic synthesis (SPOS) is particularly advantageous for building a library of derivatives. The key benefits include the ability to use excess reagents to drive reactions to completion and the simplification of purification, which only requires filtration and washing of the resin support.[1] This makes the process amenable to higher throughput and automation, which is ideal for medicinal chemistry programs.[1]
Q3: My final product is difficult to purify. What are some common workup or purification issues?
A3: Purification challenges can arise from several sources. If your product is basic, like the final deprotected amine, it may be water-soluble, leading to losses during aqueous workup.[5] In such cases, consider extraction under basic conditions or using a reversed-phase column. Byproducts from preceding steps, such as unreacted starting materials or reagents from a Wittig or reductive amination step, can also co-elute with your product. Re-evaluating the stoichiometry and reaction conditions of the problematic step is often necessary.
Troubleshooting Guide
Problem 1: Low Yield in the Spirocyclization Step
Question: My intramolecular cyclization step (e.g., Dieckmann condensation) to form the spirocyclic ketone is inefficient, resulting in low or no product yield. What are the potential causes and solutions?
Answer: Low yields in spirocyclization are a common hurdle.[6] A systematic approach to troubleshooting is recommended.[7]
Possible Causes & Solutions:
-
Poor Quality of Reagents/Solvents: The base used (e.g., potassium tert-butoxide) is highly sensitive to moisture. Ensure you are using a freshly opened bottle of base and completely anhydrous solvents.[8] Impurities in the substrate can also inhibit the reaction.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For a Dieckmann condensation, temperatures may need to be elevated (e.g., 60-80°C) for several hours to drive the reaction to completion.[1] Consider running small-scale trials to optimize these parameters.[7]
-
Insufficient Base or Inefficient Mixing: Ensure at least a stoichiometric amount of a strong, non-nucleophilic base is used. In heterogeneous mixtures, vigorous stirring is crucial to ensure proper mixing and reaction.[7]
-
Steric Hindrance: The conformation of the precursor can disfavor the required orientation for cyclization. Switching solvents or changing the temperature can sometimes overcome this barrier.
Problem 2: Incomplete Reaction or Stalling in Reductive Amination Step
Question: I am attempting a reductive amination to build a side chain on the piperidine nitrogen, but the reaction stalls or gives a low yield of the desired amine. How can I troubleshoot this?
Answer: Reductive amination is a robust reaction but can be sensitive to several factors.[9]
Possible Causes & Solutions:
-
Inefficient Imine Formation: The first step is the formation of an imine or enamine, which requires the removal of water. If not performed under dehydrating conditions, the equilibrium may not favor the imine intermediate.
-
Solution: Add a dehydrating agent like molecular sieves, or use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
-
Reducing Agent Reactivity: The choice of reducing agent is critical.
-
Sodium borohydride (NaBH₄): May not be strong enough for all substrates; often requires protic solvents like methanol.
-
Sodium triacetoxyborohydride (STAB): A milder and more selective reagent, often the preferred choice for one-pot reactions as it can be added directly with the amine and carbonyl. It is tolerant of acidic conditions which can catalyze imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): Effective but highly toxic. Requires careful handling and pH control.
-
-
Catalyst Inactivity (for Catalytic Reductive Amination): If using a transition metal catalyst (e.g., Ru, Ir), ensure it has not been poisoned by impurities in the starting materials or solvent.[9][10] The catalyst should be handled under an inert atmosphere if specified.
Data Presentation
The following table summarizes representative yields for the final diversification step in a solid-phase synthesis of 7-azaspiro[3.5]nonan-1-one derivatives, showcasing how modifications to the N-substituent affect the outcome.
| Compound ID | R-Group (Diversification) | Molecular Weight ( g/mol ) | Purity (%) | Overall Yield (%)[1] |
| AZS-001 | Phenyl | 242.32 | 96 | 65 |
| AZS-002 | 4-Chlorophenyl | 276.76 | 95 | 62 |
| AZS-003 | 2-Thienyl | 248.35 | 97 | 68 |
| AZS-004 | Cyclohexyl | 236.35 | 98 | 71 |
Purity was determined by HPLC analysis. Yields were calculated based on the initial loading of the resin.[1]
Experimental Protocols
Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol is adapted from established methods for the solid-phase synthesis of related spirocyclic systems and is focused on constructing the core scaffold.[1]
Step 1: Resin Loading with Piperidine Precursor
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and N,N-Diisopropylethylamine (DIEA, 4.0 eq) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and MeOH (3 x 10 mL each).
-
To cap any remaining active sites, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes. Wash and dry the resin under high vacuum.
Step 2: Fmoc-Deprotection and Acylation
-
Swell the resin from Step 1 in DMF (10 mL).
-
Treat with 20% piperidine in DMF (v/v, 10 mL) for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF, DCM, and MeOH (3 x 10 mL each).
-
In a separate flask, pre-activate the carboxylic acid precursor for the cyclobutane ring (e.g., a malonic acid monoester derivative, 3.0 eq) with a suitable coupling agent (e.g., HATU, 3.0 eq) and DIEA (6.0 eq) in DMF for 10 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.
-
Drain and wash the resin as described in step 3.
Step 3: Spirocyclization via Dieckmann Condensation & Decarboxylation
-
Swell the acylated resin from Step 2 in anhydrous THF (10 mL).
-
In a separate, flame-dried flask, prepare a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL).
-
Add the base solution to the resin and agitate the suspension at 60°C for 8 hours.
-
Cool the reaction to room temperature, drain the solution, and wash the resin with THF (3 x 10 mL).
-
For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.
-
Cool to room temperature, drain, and wash the resin with water, DMF, DCM, and MeOH (3 x 10 mL each). Dry the resin under high vacuum. The 7-azaspiro[3.5]nonan-1-one core is now on the resin, ready for diversification or cleavage.
Visualizations
The diagrams below illustrate a general workflow for synthesis and a logical approach to troubleshooting common yield-related issues.
Caption: A generalized workflow for the synthesis of azaspiro[3.5]nonane derivatives.
Caption: A troubleshooting workflow for diagnosing and solving low reaction yield.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Side Product Formation in Spirocycle Synthesis
Welcome to the technical support center for spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to side product formation during the synthesis of these complex three-dimensional structures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products encountered in spirocycle synthesis?
A1: The formation of a quaternary spirocenter is often challenging and can be accompanied by several types of side products. The most common include:
-
Regioisomers: Formed when a reaction can proceed at different positions, leading to constitutional isomers. This is particularly prevalent in reactions like spiroketalization or intramolecular Michael additions.[1][2]
-
Diastereomers and Enantiomers: Due to the three-dimensional nature of spirocycles, multiple stereocenters can be generated. Poor stereocontrol can lead to mixtures of diastereomers or a low enantiomeric excess (ee) of the desired product.
-
Elimination Products: Undesired alkenes can form through elimination reactions, often competing with the desired cyclization. The regioselectivity of this elimination (Zaitsev vs. Hofmann) can further complicate the product mixture.[3][4]
-
Rearrangement Products: Carbocation or other reactive intermediates can undergo rearrangement to form thermodynamically more stable, non-spirocyclic products.
-
Intermolecular Reaction Products: At low concentrations of the substrate, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.
Q2: How can I minimize the formation of regioisomers during spiroketalization?
A2: Regioselectivity in spiroketalization is a common challenge, especially with substrates containing multiple hydroxyl groups that can cyclize at different positions. Here are some strategies:
-
Use of Protecting Groups: Strategically protecting one or more hydroxyl groups can direct the cyclization to the desired position.
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. For instance, certain gold(I) or platinum(II) catalysts can favor specific cyclization pathways.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time can favor the kinetic or thermodynamic product, thereby enhancing regioselectivity.
Q3: What are the key factors for controlling stereoselectivity in spirocycle synthesis?
A3: Achieving high stereoselectivity is crucial for synthesizing enantiopure spirocycles. Key factors include:
-
Chiral Catalysts and Ligands: The use of chiral transition metal catalysts (e.g., with nickel, iridium, or zinc) or organocatalysts is a primary strategy for enantioselective synthesis.[5][6][7]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the cyclization.
-
Substrate Control: The inherent stereochemistry of the starting material can influence the stereochemistry of the newly formed spirocenter.
-
Reaction Conditions: Temperature, solvent, and the nature of the base or acid used can all impact the diastereoselectivity and enantioselectivity of the reaction.
Troubleshooting Guides
Issue 1: Formation of Undesired Regioisomers in Spiroketalization
Question: I am attempting a spiroketalization and obtaining a mixture of regioisomers. How can I improve the selectivity for the desired product?
Answer: The formation of regioisomers in spiroketalization arises from the non-selective cyclization of a diol or triol onto a ketone or its equivalent. Here’s a systematic approach to troubleshoot this issue:
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for regioisomer formation.
Detailed Methodologies:
-
Protecting Group Strategy:
-
Protocol: Selectively protect the hydroxyl group that leads to the undesired regioisomer. For example, use a silyl protecting group (e.g., TBS, TIPS) for its ease of introduction and removal. After the spiroketalization, the protecting group can be removed under standard conditions.
-
-
Catalyst Screening:
-
Different Lewis or Brønsted acids can favor different cyclization pathways. It is advisable to screen a variety of catalysts.
Catalyst Typical Observation p-Toluenesulfonic acid (p-TSA) Often favors the thermodynamically more stable spiroketal. Camphorsulfonic acid (CSA) A milder acid that can sometimes provide different selectivity. Gold(I) or Platinum(II) catalysts Can activate alkynes or allenes for cyclization with high regioselectivity. -
-
Optimization of Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity. Screen non-polar (e.g., toluene, hexanes), polar aprotic (e.g., DCM, THF), and polar protic (e.g., methanol) solvents.
-
Temperature: Lowering the temperature can sometimes favor the kinetically controlled product, while higher temperatures may favor the thermodynamic product.
-
Issue 2: Poor Diastereoselectivity in Intramolecular Aldol Reactions for Spirocycle Synthesis
Question: My intramolecular aldol reaction to form a spirocycle is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in intramolecular aldol reactions often results from a lack of facial selectivity in the nucleophilic attack of the enolate onto the carbonyl group.
Experimental Protocol for a Diastereoselective Intramolecular Aldol Reaction:
This protocol is a general guideline and may require optimization for specific substrates.
-
Enolate Formation:
-
Dissolve the diketone substrate in a dry, aprotic solvent (e.g., THF, toluene) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equivalents). The choice of base and counterion can significantly impact stereoselectivity.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
-
Intramolecular Cyclization:
-
Slowly warm the reaction mixture to the desired temperature (this may range from -78 °C to room temperature and needs to be optimized).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Troubleshooting Diastereoselectivity:
| Parameter | Recommendation | Rationale |
| Base | Screen different bases (e.g., LDA, LHMDS, KHMDS). | The metal counterion can influence the transition state geometry through chelation. |
| Solvent | Try different aprotic solvents (e.g., THF, toluene, DME). | Solvent polarity and coordinating ability can affect the aggregation state of the enolate and the transition state. |
| Temperature | Optimize the reaction temperature. | Lower temperatures often lead to higher diastereoselectivity by favoring the kinetically controlled product. |
| Additives | Consider the addition of Lewis acids (e.g., ZnCl₂, MgBr₂). | Lewis acids can coordinate to the carbonyl oxygen, influencing the facial selectivity of the nucleophilic attack. |
Issue 3: Formation of Elimination Byproducts (Zaitsev vs. Hofmann)
Question: I am observing significant formation of an undesired alkene byproduct in my spirocyclization reaction. How can I control the elimination and favor the desired cyclization?
Answer: Elimination reactions are a common competing pathway in reactions that involve the formation of a carbocation or the use of strong bases. The regiochemical outcome of the elimination (Zaitsev vs. Hofmann) can be influenced by the choice of base and reaction conditions.
-
Zaitsev's Rule: Predicts the formation of the more substituted (more stable) alkene. This is generally favored with small, strong bases (e.g., sodium ethoxide, potassium hydroxide).[8]
-
Hofmann's Rule: Predicts the formation of the less substituted (less stable) alkene. This is favored with bulky, sterically hindered bases (e.g., potassium tert-butoxide, LDA).[3]
Strategies to Minimize Elimination and Control Regioselectivity:
Reaction Pathway Diagram
Caption: Influence of base size on elimination regioselectivity.
Quantitative Data on Zaitsev vs. Hofmann Elimination:
The following table provides illustrative data on how the choice of base can affect the ratio of Zaitsev to Hofmann elimination products in a hypothetical reaction.
| Base | Zaitsev Product Yield (%) | Hofmann Product Yield (%) |
| Sodium Ethoxide (NaOEt) | 75 | 25 |
| Potassium tert-Butoxide (t-BuOK) | 28 | 72 |
| Lithium Diisopropylamide (LDA) | 10 | 90 |
Experimental Protocol to Favor Hofmann Elimination:
This protocol is designed to favor the formation of the less substituted alkene, which may be a desired intermediate or a less problematic byproduct.
-
Reaction Setup:
-
To a solution of the substrate in a dry, aprotic solvent like THF under an inert atmosphere, add a bulky base such as potassium tert-butoxide (1.5 equivalents) at 0 °C.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow a standard aqueous work-up and purify the products by column chromatography.
-
By carefully selecting the base and reaction conditions, it is often possible to control the regiochemical outcome of elimination reactions and minimize the formation of undesired byproducts.
Purification of Spirocycles from Side Products
Question: I have a mixture of my desired spirocycle and a closely related side product (e.g., a diastereomer or regioisomer). What are the best methods for purification?
Answer: The purification of spirocycles can be challenging due to the often-similar physical properties of the desired product and its isomers.
Purification Workflow
Caption: General workflow for the purification of spirocycles.
Detailed Purification Protocols:
-
Flash Column Chromatography for Diastereomer Separation: [9]
-
TLC Analysis: Dissolve a small amount of the crude mixture and spot it on a TLC plate. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (a ΔRf of at least 0.15 is ideal).[9]
-
Column Packing: Pack a column with silica gel.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute with the optimized solvent system, collecting fractions and monitoring by TLC.
-
Isolation: Combine the fractions containing the pure diastereomer and remove the solvent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For diastereomers or regioisomers that are inseparable by standard column chromatography, preparative HPLC using either normal phase or reverse phase can be a powerful tool. Chiral HPLC is necessary for the separation of enantiomers.[10]
-
-
Recrystallization:
-
If the desired spirocycle is a solid and has a different solubility profile from the side products, recrystallization can be an effective and scalable purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
-
References
- 1. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition [mdpi.com]
- 2. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.mysagestore.com [cdn.mysagestore.com]
Technical Support Center: Strategies to Improve the Solubility of Spirocyclic Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges associated with spirocyclic drug candidates.
Troubleshooting Guides
Issue: My spirocyclic compound exhibits poor aqueous solubility, hindering downstream assays.
Possible Cause & Solution
-
High Lipophilicity: The inherent three-dimensionality of spirocycles can sometimes lead to an increased lipophilic surface area.
-
Solution 1: Introduce Polar Functional Groups. Strategically introduce polar groups (e.g., -OH, -NH2, -COOH) at solvent-exposed positions of the spirocyclic scaffold. This can increase hydrogen bonding with water and improve solubility. Care must be taken not to disrupt key interactions with the biological target.
-
Solution 2: Bioisosteric Replacement. Replace a non-polar group with a polar bioisostere. For example, replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom capable of hydrogen bonding.
-
-
High Crystal Lattice Energy: The rigid nature of spirocycles can lead to stable crystal packing, making it difficult for solvent molecules to break the lattice.
-
Solution 1: Solid Dispersion Formulation. Dispersing the spirocyclic compound in a hydrophilic polymer matrix can create an amorphous solid dispersion, which typically has higher apparent solubility and faster dissolution rates than the crystalline form.
-
Solution 2: Particle Size Reduction. Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Issue: I am observing inconsistent solubility results for my spirocyclic compound.
Possible Cause & Solution
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility.
-
Solution: Characterize the Solid State. Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the polymorphic form of your compound. Ensure you are using a consistent form for all experiments.
-
-
Kinetic vs. Thermodynamic Solubility: You may be measuring kinetic solubility (apparent solubility after a short incubation time) which can be higher than the true thermodynamic solubility (equilibrium solubility).
-
Solution: Measure Thermodynamic Solubility. For lead optimization, it is crucial to determine the thermodynamic solubility. This typically involves longer incubation times (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Frequently Asked Questions (FAQs)
Q1: Why are spirocyclic compounds often considered to have favorable solubility profiles compared to their planar aromatic counterparts?
A1: The three-dimensional and sp3-rich nature of spirocyclic scaffolds can disrupt the planar stacking that is common with aromatic systems. This disruption can lead to a lower crystal lattice energy, making it easier for the compound to dissolve. Additionally, the introduction of heteroatoms within the spirocyclic framework can provide sites for hydrogen bonding with water, further enhancing solubility.
Q2: What are the first steps I should take to improve the solubility of a promising spirocyclic hit?
A2: A good starting point is to perform a thorough physicochemical profiling of your compound, including experimental determination of its kinetic and thermodynamic solubility and its lipophilicity (LogP/LogD). Concurrently, computational modeling can help identify solvent-exposed regions of the molecule where the introduction of polar functional groups is likely to improve solubility without negatively impacting biological activity.
Q3: Are there any formulation strategies that are particularly well-suited for spirocyclic drug candidates?
A3: Yes, several formulation strategies can be effective:
-
Complexation with Cyclodextrins: The hydrophobic cavity of cyclodextrins can encapsulate the lipophilic spirocyclic core, while the hydrophilic exterior improves aqueous solubility. This has been successfully demonstrated for spiro[cyclopropane-1,3'-oxindoles].
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer is a powerful technique to overcome high crystal lattice energy, which can be a challenge for rigid spirocyclic structures.
-
Nanosuspensions: For very poorly soluble spirocyclic compounds, formulating them as a nanosuspension can significantly increase their dissolution rate and apparent solubility.
Q4: How can I introduce polar groups into my spirocyclic scaffold without losing potency?
A4: The key is to target solvent-exposed regions of the molecule that are not critical for binding to the target protein. Structure-activity relationship (SAR) studies and, if available, co-crystal structures of your compound bound to its target can provide invaluable information about which positions are amenable to modification. It is an iterative process of design, synthesis, and testing to find the optimal balance between solubility and potency.
Quantitative Data Summary
Table 1: Improvement of Spiro[cyclopropane-1,3′-oxindole] (SCO) Solubility via Complexation with β-Cyclodextrins.
| Compound | Intrinsic Solubility in pH 7.4 Buffer (mg/mL) | Solubility with Methyl-β-Cyclodextrin (mg/mL) | Fold Increase |
| SCO-1 | 0.034 | 0.132 | ~3.9 |
| SCO-2 | 0.051 | 0.198 | ~3.9 |
Experimental Protocols
1. Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to assess the apparent solubility of spirocyclic drug candidates.
-
Materials:
-
Test spirocyclic compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO stock solution to a new 96-well plate in triplicate.
-
Add 98 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the light scattering of each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the precipitation of the compound and thus its kinetic solubility.
-
2. Preparation of a Spirocyclic Drug-Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and common technique for preparing inclusion complexes to enhance solubility.
-
Materials:
-
Spirocyclic drug candidate
-
β-Cyclodextrin (or a derivative like HP-β-CD or Methyl-β-CD)
-
Deionized water
-
Mortar and pestle
-
Oven
-
-
Procedure:
-
Determine the desired molar ratio of the spirocyclic drug to cyclodextrin (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of the spirocyclic drug and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the spirocyclic drug to the paste while continuously triturating with the pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
Visualizations
Caption: Workflow for Kinetic Solubility Assay.
Caption: Strategies to Enhance Spirocycle Solubility.
Technical Support Center: Stereoselective Azaspiro[3.5]nonane Synthesis
Welcome to the technical support center for the stereoselective synthesis of azaspiro[3.5]nonanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition reaction to synthesize a substituted 2-azaspiro[3.5]nonane is yielding a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the diastereoselectivity?
A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines is a common issue that can arise from several factors. Here are some troubleshooting steps and strategies to enhance diastereoselectivity:
-
Catalyst System: The choice of catalyst is critical for controlling stereoselectivity. For asymmetric syntheses, consider screening different chiral ligands or catalyst systems. For instance, metal complexes with specific ligands, such as N,O-ligands or N,P-ligands with Cu(OAc)₂, or chiral phosphoric acids have been shown to induce high diastereoselectivity. In some cases, a catalyst-free approach under thermal conditions might offer better selectivity.
-
Reaction Temperature: Temperature plays a crucial role in controlling kinetic versus thermodynamic product formation.[1] Running the reaction at lower temperatures often favors the formation of the kinetically controlled product, which is frequently more diastereomerically pure.[1] Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.[1]
-
Solvent Choice: The polarity of the solvent can significantly influence the transition state of the cycloaddition, thereby affecting diastereoselectivity. It is recommended to screen a variety of solvents with different polarities.
-
Substrate Steric Hindrance: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition.[1] If feasible, modifying the steric environment of your starting materials can be a viable strategy to improve diastereoselectivity.[1]
-
Additives: The presence of additives can influence the outcome of the reaction. For example, acid additives like benzoic acid (BzOH) have been shown to promote cycloaddition and affect both regioselectivity and diastereoselectivity.[1] A screening of different additives and their stoichiometry may be beneficial.[1]
Q2: I am struggling to achieve high enantioselectivity in my synthesis of an azaspiro[3.5]nonane derivative. What strategies can I employ?
A2: Achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries. Here are some approaches:
-
Chiral Catalysts: The use of chiral catalysts is a powerful strategy. For instance, in rhodium-catalyzed cyclopropanation reactions to form azaspiro[n.2]alkanes, the choice of the chiral dirhodium tetracarboxylate catalyst is paramount.[2][3] The catalyst Rh₂(S-p-PhTPCP)₄ has been shown to be highly effective, yielding high enantiomeric excess (ee).[2][3] The stereoselectivity is controlled by how the substrate fits into the chiral pocket created by the ligands.[2][3]
-
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of the starting material to direct the stereochemical outcome of a subsequent reaction.[4] After the desired stereocenter is created, the auxiliary can be removed.[4] Oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric transformations, including aldol and alkylation reactions.[4][5]
-
Enzymatic Approaches: Biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as carbene transferases, have been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes with excellent diastereoselectivity and enantioselectivity.[6]
Q3: My rhodium-catalyzed cyclopropanation is giving a mixture of diastereomers. How can I improve the diastereomeric ratio?
A3: In rhodium-catalyzed cyclopropanations, particularly with non-symmetrical alkenes, achieving high diastereoselectivity can be challenging. Here are some factors to consider:
-
Catalyst Selection: Not all chiral dirhodium catalysts are equally effective at inducing diastereoselectivity. While some may provide high enantioselectivity, they might fail to control the diastereomeric outcome.[2] For example, in the cyclopropanation to form certain azaspiro[n.2]alkanes, Rh₂(S-pPhTPCP)₄ was found to be superior in providing high d.r. compared to other catalysts like Rh₂(S-DOSP)₄.[2]
-
Additives: The use of additives can significantly enhance diastereoselectivity. For instance, in the cyclopropanation of 4-methylenetetrahydropyran, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) improved the d.r. from 5:1 to 10:1.[2] It is hypothesized that HFIP interacts with heteroatoms (like oxygen), increasing the steric bulk and thus improving diastereocontrol.[2]
-
Substrate Structure: The inherent structure of the substrate plays a key role. The catalyst must be able to differentiate between the two faces of the alkene. Steric and electronic factors of the substituents on the alkene will influence the approach of the carbene and thus the diastereoselectivity.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Cycloaddition Reactions
This guide provides a systematic approach to troubleshooting low diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Guide 2: Improving Enantioselectivity
This guide outlines the decision-making process for enhancing enantioselectivity.
Caption: Decision-making process for enhancing enantioselectivity.
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems in the synthesis of azaspiro compounds, providing a basis for comparison and selection.
Table 1: Rhodium-Catalyzed Cyclopropanation of Exomethylene Azacycles [2]
| Entry | Substrate | Catalyst | Yield (%) | d.r. | ee (%) |
| 1 | 4-Methylenepiperidine | Rh₂(S-p-PhTPCP)₄ | 74 | N/A | 96 |
| 2 | 3-Methyleneazetidine | Rh₂(S-p-PhTPCP)₄ | 80 | N/A | 95 |
| 3 | Azaspiro[3.3]heptane | Rh₂(S-p-PhTPCP)₄ | - | - | 98 |
| 4 | Azaspiro[3.5]nonane | Rh₂(S-p-PhTPCP)₄ | - | - | 90 |
| 5 | 4-Methylenetetrahydropyran | Rh₂(S-p-PhTPCP)₄ | 54 | 5:1 | - |
| 6 | 4-Methylenetetrahydropyran + HFIP | Rh₂(S-p-PhTPCP)₄ | 69 | 10:1 | 98 |
Table 2: Catalyst Screening for Diastereoselective Cyclopropanation [2]
| Entry | Catalyst | Yield (%) | d.r. | ee (%) |
| 1 | Rh₂(S-DOSP)₄ | - | low | low |
| 2 | Rh₂(S-pPhTPCP)₄ | - | 11:1 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from studies on the synthesis of azaspiro[n.2]alkanes.[2]
Materials:
-
Exocyclic olefin (1.5 equiv)
-
Aryldiazoacetate (0.2 mmol, 1.0 equiv)
-
Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 1 mol %)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
-
(Optional) Additive, e.g., 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5.0 equiv)
Procedure:
-
To a flame-dried vial, add the exocyclic olefin, 4 Å molecular sieves, and anhydrous CH₂Cl₂.
-
Add the chiral dirhodium catalyst.
-
In a separate vial, dissolve the aryldiazoacetate in anhydrous CH₂Cl₂.
-
Add the aryldiazoacetate solution to the reaction mixture via syringe pump over a specified period (e.g., 1 hour).
-
Stir the reaction at the desired temperature (e.g., room temperature) until the reaction is complete (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess (ee) can be determined by HPLC or SFC analysis on a chiral stationary phase.
Protocol 2: General Workflow for Method Development
This workflow outlines a general approach to developing a stereoselective synthesis.
Caption: General workflow for developing a stereoselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Azaspiro Compound Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical characterization of azaspiro compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions & Troubleshooting
Q1: My 1H NMR spectrum shows broad peaks. What are the possible causes and solutions?
A1: Broadening of peaks in the 1H NMR spectrum of an azaspiro compound can arise from several factors:
-
Chemical Exchange: Protons on the nitrogen atom (N-H) can undergo chemical exchange with residual water or other labile protons in the solvent. This exchange can be pH and temperature-dependent.
-
Solution: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The N-H peak should broaden and eventually disappear as the proton is exchanged for deuterium.[1] This can also help in confirming the assignment of N-H signals.
-
-
Conformational Dynamics: Azaspiro compounds can exist as a mixture of rapidly interconverting conformers on the NMR timescale. If the rate of interconversion is comparable to the NMR frequency difference between the conformers, this can lead to broad peaks.
-
Solution: Try acquiring the spectrum at different temperatures (variable temperature NMR). At lower temperatures, the interconversion may slow down, resulting in sharp signals for individual conformers. At higher temperatures, the interconversion may become faster, leading to a sharp, averaged signal.
-
-
Poor Shimming: An inhomogeneous magnetic field will cause peak broadening.
-
Solution: Re-shim the spectrometer before acquiring the spectrum.
-
-
Sample Concentration and Solubility: High sample concentration can lead to viscosity-related broadening. Poor solubility can also result in broad lines.
-
Solution: Use a more dilute sample if possible. Ensure your compound is fully dissolved in the chosen deuterated solvent.[1]
-
Q2: The signals for my methylene protons adjacent to the spirocenter are complex and overlapping. How can I simplify the spectrum and assign these protons?
A2: The diastereotopic nature of protons in the rigid ring systems of azaspiro compounds often leads to complex splitting patterns.[1]
-
Solution: Utilize two-dimensional (2D) NMR techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, which is invaluable for assigning both 1H and 13C signals.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which helps in piecing together the carbon skeleton and assigning quaternary carbons.[2][3]
-
Q3: I am not seeing a clear signal for the spiro-carbon in my 13C NMR spectrum. Why is this and how can I confirm its presence?
A3: The spiro-carbon is a quaternary carbon, and these signals are often weak in 13C NMR spectra due to the lack of a nuclear Overhauser effect (NOE) enhancement from attached protons and longer relaxation times.
-
Solution:
-
Increase the number of scans: Acquiring the spectrum for a longer period will improve the signal-to-noise ratio.
-
Use a longer relaxation delay (d1): This allows the quaternary carbon nucleus to fully relax between pulses, leading to a stronger signal.
-
Use an HMBC experiment: Look for long-range correlations from protons on adjacent carbons to the quaternary spiro-carbon.[2][3]
-
II. Mass Spectrometry (MS)
Frequently Asked Questions & Troubleshooting
Q1: I am having trouble getting a clear molecular ion peak for my azaspiro compound using Electron Ionization (EI). What could be the issue?
A1: Azaspiro compounds, particularly those with basic nitrogen atoms, can be prone to extensive fragmentation under the high-energy conditions of EI, leading to a weak or absent molecular ion peak.[4]
-
Solution:
-
Use a soft ionization technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are much gentler methods that typically produce a prominent protonated molecule ([M+H]⁺) with minimal fragmentation.[5] This is especially suitable for polar and thermally labile compounds.
-
Optimize EI conditions: If EI must be used, try lowering the ionization energy.
-
Q2: My ESI mass spectrum shows multiple adducts (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize these and get a clean [M+H]⁺ peak?
A2: The formation of sodium and potassium adducts is common in ESI-MS and arises from trace amounts of these salts in the sample, solvent, or glassware.
-
Solution:
-
Use high-purity solvents: HPLC or MS-grade solvents are recommended.
-
Acidify the mobile phase: Adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase will promote protonation and suppress the formation of salt adducts.
-
Clean glassware thoroughly: Use high-purity water and solvents for the final rinse.
-
Q3: The fragmentation pattern of my azaspiro compound in MS/MS is complex. What are the expected fragmentation pathways?
A3: The fragmentation of azaspiro compounds is influenced by the ring sizes and the location of the nitrogen atom. Common fragmentation pathways for protonated molecules ([M+H]⁺) include:
-
Ring Opening: Cleavage of one of the rings attached to the spirocenter.
-
Loss of Small Neutral Molecules: Subsequent loss of small molecules like ethylene or ammonia from the opened ring.
-
Alpha-Cleavage: For EI, cleavage of the bond adjacent to the nitrogen atom is a dominant pathway.
III. High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions & Troubleshooting
Q1: My peaks are tailing when analyzing my basic azaspiro compound on a C18 column. What is the cause and how can I improve the peak shape?
A1: Peak tailing for basic compounds on silica-based C18 columns is often caused by secondary interactions between the protonated amine and acidic silanol groups on the silica surface.[6]
-
Solution:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will ensure the analyte is fully protonated and can also suppress the ionization of some silanol groups.[6]
-
Use a buffer: A buffer can help maintain a consistent pH and improve peak shape.[6]
-
Use an end-capped column: These columns have fewer free silanol groups, reducing the chances of secondary interactions.
-
Consider a different stationary phase: A column with a polar-embedded group can provide better peak shape for basic compounds.
-
Q2: I am observing peak fronting for my main analyte peak. What is the likely cause?
A2: Peak fronting is most commonly caused by column overload, where too much sample is injected onto the column.[7][8][9][10]
-
Solution:
-
Dilute the sample: Reduce the concentration of the sample being injected.[7][9][10]
-
Reduce the injection volume: Inject a smaller volume of the sample.[7]
-
Use a column with a higher loading capacity: A column with a larger diameter or a stationary phase with a higher carbon load may be able to handle a larger sample amount.[9]
-
Chiral HPLC Troubleshooting
Q3: I am not achieving baseline separation of my azaspiro enantiomers on a chiral column. What parameters can I adjust?
A3: Achieving chiral separation often requires careful method development.
-
Solution:
-
Screen different chiral stationary phases (CSPs): No single CSP is universal.[11] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are good starting points as they are versatile.[12]
-
Optimize the mobile phase:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity.[13]
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol).[13]
-
-
Adjust the flow rate: Chiral separations often benefit from lower flow rates, as this can increase the interaction time with the CSP.[14]
-
Change the temperature: Lowering the column temperature can sometimes improve chiral resolution.[14]
-
Q4: I have diastereomers of my azaspiro compound. Can I separate them on a standard achiral HPLC column?
A4: Yes, diastereomers have different physical properties and can often be separated on a standard achiral column like a C18.[15]
-
Troubleshooting Poor Separation of Diastereomers:
-
Optimize the mobile phase: A systematic gradient optimization or trying different organic modifiers (e.g., methanol vs. acetonitrile) can improve resolution.
-
Change the stationary phase: If a C18 column doesn't provide adequate separation, try a phenyl-hexyl or a polar-embedded phase to exploit different selectivity.
-
Adjust the temperature: Temperature can affect the conformation of the diastereomers and their interaction with the stationary phase, thus influencing separation.
-
IV. Experimental Protocols & Workflows
Protocol 1: General NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified azaspiro compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
-
Vortex the sample until it is completely dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire a standard 1D 1H NMR spectrum.
-
Acquire a 1D 13C NMR spectrum with proton decoupling.
-
If necessary, acquire 2D spectra such as COSY, HSQC, and HMBC for full structural elucidation.[2][3]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the 1H NMR spectrum.
-
Assign the peaks based on chemical shifts, coupling constants, and correlations from 2D spectra.
-
Protocol 2: HPLC Method Development for Chiral Separation
-
Column and Mobile Phase Screening:
-
Select a set of 2-3 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column).[12]
-
For each column, screen a set of mobile phases in both normal and reversed-phase modes.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by making small changes to the solvent ratio.
-
Optimize the flow rate (typically between 0.5 and 1.0 mL/min).
-
Investigate the effect of temperature on the separation.
-
-
Method Validation:
-
Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness.
-
Experimental Workflow for Azaspiro Compound Characterization
Caption: Workflow for the synthesis and analytical characterization of azaspiro compounds.
V. Signaling Pathway Involvement
Many azaspiro-containing natural products, such as alkaloids, are known to interact with various biological targets and modulate cellular signaling pathways.[16][17] For example, certain azaspiro compounds have been investigated for their potential as anticancer agents, showing effects on cell cycle progression and apoptosis.[18][19] One key pathway often implicated in cancer is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by an azaspiro compound.
VI. Quantitative Data Summary
The following table summarizes hypothetical quantitative data that might be obtained during the characterization of a chiral azaspiro compound.
| Parameter | Method | Result |
| Identity Confirmation | ||
| 1H NMR (400 MHz, CDCl₃) | NMR | Consistent with proposed structure |
| 13C NMR (100 MHz, CDCl₃) | NMR | All expected carbons observed |
| High-Resolution MS (ESI) | Mass Spec | m/z [M+H]⁺ calculated: 254.1805, found: 254.1802 |
| Purity Analysis | ||
| Purity | Achiral HPLC | 99.5% |
| Chiral Analysis | ||
| Enantiomeric Excess (ee) | Chiral HPLC | 98% ee |
| Specific Rotation [α] | Polarimetry | +25.7° (c 1.0, CHCl₃) |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. youtube.com [youtube.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. acdlabs.com [acdlabs.com]
- 10. chemtech-us.com [chemtech-us.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of 7-Azaspiro[3.5]nonane-Based GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of G protein-coupled receptor 119 (GPR119) agonists, with a specific focus on derivatives of the 7-azaspiro[3.5]nonane scaffold. GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the intestine.[1]
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the design of novel GPR119 agonists. Its rigid structure helps to optimally position the interacting moieties for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[1] These compounds have demonstrated favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models of diabetes.[1]
This guide summarizes available quantitative data, details experimental methodologies for key in vivo assays, and provides visual representations of the underlying signaling pathways and experimental workflows to aid in the evaluation of these compounds.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), promoting insulin secretion from pancreatic β-cells and the release of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells.[1]
GPR119 Agonist Signaling Pathway.
Comparative In Vivo Efficacy Data
The following tables summarize the available in vitro and in vivo data for a representative 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g, and several alternative GPR119 agonists. Direct head-to-head comparative studies are limited, and thus, data should be interpreted with caution.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Scaffold | Cell Line | EC50 (nM) |
| Compound 54g | 7-Azaspiro[3.5]nonane | Human GPR119 | 1.2 [1] |
| Rat GPR119 | 2.5 [1] | ||
| AR231453 | Phenyl-pyrazole | HEK293 (human GPR119) | 56 |
| DA-1241 | Not Specified | Not Specified | Not Specified |
| AS1669058 | Not Specified | HIT-H15 cells | Not Specified |
Table 2: Pharmacokinetic and In Vivo Efficacy of GPR119 Agonists
| Compound | Animal Model | Dose | Key In Vivo Efficacy Findings |
| Compound 54g | Diabetic Rats | Not Specified | Favorable glucose-lowering effect. [2] |
| AR231453 | C57BL/6 mice | 10 mg/kg | Stimulated GLP-1 release in a dose-dependent fashion.[3] |
| DA-1241 | HFD-induced diabetic mice | Not Specified | Improved glycemic control and insulin secretion in a 12-week study.[4] |
| AS1669058 | ICR and db/db mice | 1 mg/kg and 3 mg/kg | Significantly improved glucose tolerance and reduced blood glucose levels.[5] |
Note: Specific quantitative in vivo efficacy data for compound 54g, such as percentage of blood glucose reduction or AUC in an OGTT, were not available in the public domain literature reviewed.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of GPR119 agonists. Below are detailed methodologies for key in vivo experiments.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of a compound on glucose tolerance.
Workflow for an Oral Glucose Tolerance Test (OGTT).
Methodology:
-
Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast mice for 5-6 hours with free access to water.[6]
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.[6]
-
Compound Administration: Administer the test compound (e.g., a 7-azaspiro[3.5]nonane GPR119 agonist) or vehicle orally via gavage.
-
Glucose Challenge: After a predetermined time (e.g., 30 or 60 minutes), administer a glucose solution (2 g/kg body weight) orally.[6]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.[6]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the overall improvement in glucose tolerance.
Measurement of Plasma GLP-1 and Insulin
This protocol outlines the procedure for collecting and analyzing plasma samples to determine GLP-1 and insulin levels following compound administration.
Methodology:
-
Animal Preparation and Dosing: Follow steps 1-5 of the OGTT protocol.
-
Blood Collection: At specified time points after compound and/or glucose administration (e.g., 15 minutes for GLP-1), collect whole blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor to prevent GLP-1 degradation.[7]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 1,000 x g for 15 minutes at 4°C) to separate the plasma.[7]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
ELISA Assay:
-
Thaw plasma samples on ice.
-
Use commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for mouse/rat GLP-1 and insulin.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and reagents.
-
Briefly, the procedure typically involves:
-
Adding standards and samples to the wells of an antibody-coated microplate.
-
Incubating to allow the hormone to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody, often biotinylated.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of GLP-1 and insulin in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the standards.
Conclusion
7-Azaspiro[3.5]nonane-based GPR119 agonists represent a promising class of compounds for the treatment of type 2 diabetes. The available data indicates high in vitro potency and favorable qualitative in vivo glucose-lowering effects. However, for a comprehensive and direct comparison with other GPR119 agonist scaffolds, further publication of quantitative in vivo efficacy data is needed. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, which will be essential for the continued development and evaluation of this therapeutic class.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sm-406.com [sm-406.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to GPR119 Agonists: Evaluating Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Derivatives and Other Modulators
This guide provides a comprehensive comparison of G protein-coupled receptor 119 (GPR119) agonists, with a focus on compounds built around the 7-azaspiro[3.5]nonane scaffold, to which Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate belongs. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of various GPR119 agonists based on available experimental data.
While specific experimental data for "this compound" is not extensively available in the public domain, this guide will utilize data from representative 7-azaspiro[3.5]nonane derivatives and compare them with other well-characterized GPR119 agonists.[4] The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the design of potent and selective GPR119 agonists.[4]
GPR119 Signaling Pathway: A Dual Mechanism of Action
Activation of GPR119 by an agonist triggers a signaling cascade that enhances glucose homeostasis through two primary mechanisms.[2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3][5] Upon agonist binding, the receptor couples to the Gαs protein, activating adenylyl cyclase.[2][5] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2] In pancreatic β-cells, this signaling cascade potentiates glucose-stimulated insulin secretion.[5] In intestinal L-cells, it stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][5]
Caption: GPR119 agonist signaling cascade.
Comparative In Vitro Potency of GPR119 Agonists
The potency of GPR119 agonists is typically evaluated by their ability to stimulate the accumulation of intracellular cAMP in cell lines engineered to express the GPR119 receptor. The half-maximal effective concentration (EC50) is a key metric for comparison, with lower values indicating higher potency.
| Compound Class | Representative Agonist(s) | hGPR119 EC50 (nM) | Species Specificity Notes |
| 7-Azaspiro[3.5]nonane Derivative | Representative data | Potent (low nM range expected) | Often optimized for human receptor |
| Endogenous Ligand | Oleoylethanolamide (OEA) | ~5600 | Endogenous agonist |
| Piperidinyl-pyrimidine | AR-231453 | Potent | Active in rodents |
| Phenyl-imidazole | APD597 (JNJ-38431055) | Potent | Progressed to clinical trials |
| Pyrimidine Derivatives | PSN375963 | 8400 | Similar potency to OEA |
| PSN632408 | 7900 | Orally active | |
| MBX-2982 | Potent | Orally-available | |
| Pyridyl-pyrazole | MK-8282 | Potent | Orally active |
| Thiazole Derivative | DS-8500a | Potent | Discontinued |
| Phenyl-oxadiazole | GSK1292263 | ~126 (pEC50 6.9) | Active at human and rat receptors |
Note: "Potent" indicates that while a specific EC50 value may not be consistently reported across all public sources, the compound is widely acknowledged in the literature as having high potency, typically in the low nanomolar range.
Comparative In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of GPR119 agonists is commonly assessed using an oral glucose tolerance test (OGTT) in animal models. This test measures the ability of a compound to improve glucose disposal after an oral glucose challenge. The key outcome is the reduction in the area under the curve (AUC) for blood glucose levels.
| Agonist | Animal Model | Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) | Reference |
| Representative 7-Azaspiro[3.5]nonane Derivative | Mouse/Rat | Expected to be effective | Significant reduction expected | [4] |
| AR-231453 | Mouse | 10 | Significant | [6] |
| MK-8282 | Mouse | 3 | Significant | [3] |
| AS1269574 | Mouse | Not specified | Reduced blood glucose | [7] |
| DA-1241 | Mouse (HFD) | Not specified | Improved glucose tolerance | [8] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP in response to GPR119 activation, serving as a measure of agonist potency.[9]
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GPR119 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined density and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test GPR119 agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro cAMP assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment evaluates the effect of a GPR119 agonist on glucose metabolism in a living organism.[2]
Methodology:
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are housed in a controlled environment for at least one week. Prior to the test, animals are fasted for 6-16 hours with free access to water.
-
Compound Administration: The test GPR119 agonist or vehicle is administered orally (p.o.) at a specific time point before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample (Time 0) is taken from the tail vein to measure blood glucose.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose levels over the time course is calculated. The percentage reduction in glucose AUC in the treated group compared to the vehicle group is determined to assess the compound's efficacy.
Caption: Workflow for an in vivo OGTT.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a promising chemical class for the development of potent and selective GPR119 agonists. While direct comparative data for this compound is limited, the broader class of 7-azaspiro[3.5]nonane derivatives has demonstrated significant potential in preclinical studies.[4] When compared to other GPR119 agonists, such as endogenous ligands and various synthetic compounds, the key differentiators often lie in potency, pharmacokinetic properties, and species selectivity. The discontinuation of several GPR119 agonists from clinical development highlights the challenges in translating preclinical efficacy into clinical benefit.[9][10] Future research and head-to-head comparison studies will be crucial in identifying the most promising candidates for the treatment of type 2 diabetes and other metabolic diseases.
References
- 1. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 9. benchchem.com [benchchem.com]
- 10. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a significant structural motif in medicinal chemistry, offering a unique three-dimensional framework that can lead to compounds with improved physicochemical and pharmacological properties. This guide provides a detailed comparison of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane derivatives, with a primary focus on their well-documented role as G protein-coupled receptor 119 (GPR119) agonists. We present quantitative data, detailed experimental protocols, and a comparison with a relevant alternative scaffold to inform rational drug design and development.
Physicochemical Properties: A Foundation for Drug Design
The inherent properties of a molecular scaffold are critical in determining the drug-like qualities of its derivatives. The 7-azaspiro[3.5]nonane core offers a favorable starting point for the development of oral drug candidates.
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane (Alternative Scaffold) |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol [1][2] | 125.21 g/mol [1] |
| Predicted pKa | 10.5 (strongest basic)[1] | 11.2 (strongest basic)[1] |
| Predicted XLogP3 | 1.8[1][2] | 1.9[1] |
| Predicted Water Solubility | 15.5 g/L[1] | 10.3 g/L[1] |
| Topological Polar Surface Area | 12 Ų[1][2] | 12 Ų[1] |
| Complexity | 97.1[1][2] | 103[1] |
Key Observations: Both scaffolds share the same molecular formula and weight. 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic, while 7-azaspiro[3.5]nonane has a slightly higher predicted aqueous solubility.[1] Both possess a low topological polar surface area, suggesting good potential for cell permeability.[1]
Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane have been extensively investigated as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and obesity.[1] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.[3] The rigid spirocyclic core of 7-azaspiro[3.5]nonane helps to orient substituents for optimal interaction with the GPR119 receptor.[3]
A notable study focused on the optimization of two key positions on the 7-azaspiro[3.5]nonane scaffold: the piperidine N-capping group (R²) and the aryl group (R³). This led to the identification of compound 54g as a potent GPR119 agonist with a desirable pharmacokinetic profile and glucose-lowering effects in diabetic rats.[4]
| Compound ID | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |
| 54g | [Structure not fully specified in abstract] | [Structure not fully specified in abstract] | Potent Agonist[4] |
While the specific EC₅₀ value for compound 54g is not provided in the abstract, its identification as a potent agonist highlights the success of the SAR optimization strategy.
Comparison with an Alternative Scaffold: Azaspiro[4.4]octane
While 7-azaspiro[3.5]nonane derivatives have shown promise as GPR119 agonists for metabolic diseases, derivatives of the isomeric 1-azaspiro[4.4]octane scaffold have been explored as agonists for nicotinic acetylcholine receptors (nAChRs).[1] This difference in biological targets underscores how subtle changes in scaffold architecture can significantly influence therapeutic applications.
Experimental Protocols
General Synthetic Workflow for 7-Azaspiro[3.5]nonane Derivatives
A common synthetic approach for creating a library of 7-azaspiro[3.5]nonane derivatives involves a key coupling step, such as a Suzuki coupling, to introduce diversity at the aryl (R³) position.
Caption: Generalized workflow for the synthesis of 7-azaspiro[3.5]nonane derivatives via Suzuki coupling.
Protocol:
-
To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).[3]
-
Heat the reaction mixture to the appropriate temperature and monitor for completion.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.[3]
In Vitro GPR119 Activity Assay (cAMP Measurement)
The functional activity of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists is typically assessed by measuring the intracellular accumulation of cyclic AMP (cAMP).
References
Comparative Efficacy of 7-Azaspiro[3.5]nonane Scaffold-Based Inhibitors Against SARS-CoV-2
A Guide for Researchers and Drug Development Professionals
The urgent need for effective therapeutics against SARS-CoV-2 has spurred the investigation of novel chemical scaffolds for antiviral drug design. Among these, spirocyclic systems have garnered attention due to their conformational rigidity and three-dimensional diversity, which can lead to potent and selective interactions with biological targets. This guide provides a comparative analysis of a spirocyclic scaffold, closely related to 7-azaspiro[3.5]nonane, as a foundation for SARS-CoV-2 inhibitors, with a primary focus on their activity against the main protease (Mpro), a critical enzyme in the viral replication cycle.
While direct validation studies for the 7-azaspiro[3.5]nonane scaffold were not prominently available in the reviewed literature, extensive research on the structurally analogous 6-azaspiro[3.5]nonane scaffold provides valuable insights into the potential of this chemical class. The data presented herein is based on the evaluation of 6-azaspiro[3.5]nonane derivatives and is compared against a panel of other known SARS-CoV-2 Mpro inhibitors.
Performance Comparison of SARS-CoV-2 Main Protease (Mpro) Inhibitors
The inhibitory potential of various compounds against the SARS-CoV-2 main protease (Mpro) is a key indicator of their potential as antiviral agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a series of spirocyclic inhibitors alongside other notable Mpro inhibitors, offering a quantitative basis for comparison.
| Inhibitor Class | Compound | Target | IC50 Value (µM) | Notes |
| Spirocyclic (Azaspiro[3.5]nonane derivative) | Compound 7c | SARS-CoV-2 Mpro | Submicromolar | A 6-azaspiro[3.5]nonane derivative.[1] |
| Spirocyclic (Azaspiro[3.5]nonane derivative) | Compound 8c | SARS-CoV-2 Mpro | Submicromolar | A 6-azaspiro[3.5]nonane derivative.[1] |
| Spirocyclic (Azaspiro[3.5]nonane derivative) | Compound 9c | SARS-CoV-2 Mpro | Submicromolar | A 6-azaspiro[3.5]nonane derivative.[1] |
| Spirocyclic (Azaspiro[3.5]nonane derivative) | Compound 10c | SARS-CoV-2 Mpro | Submicromolar | A 6-azaspiro[3.5]nonane derivative.[1] |
| Spirocyclic (Azaspiro[3.5]nonane derivative) | Compound 11c | SARS-CoV-2 Mpro | Submicromolar | A 6-azaspiro[3.5]nonane derivative.[1] |
| Non-covalent, Nonpeptidic | Ensitrelvir | SARS-CoV-2 Mpro | 0.013 | Potent non-covalent inhibitor.[2][3] |
| Covalent | Nirmatrelvir (component of Paxlovid) | SARS-CoV-2 Mpro | 0.007 (Kd) | High binding affinity.[4] |
| Covalent | GC-376 | SARS-CoV-2 Mpro | 0.160 | Potent covalent inhibitor.[2] |
| Natural Product | Baicalein | SARS-CoV-2 Mpro | 0.9 | A flavonoid inhibitor.[2] |
| Repurposed Drug | Betrixaban | SARS-CoV-2 Mpro | 0.9 | An oral anticoagulant.[2][5] |
| Repurposed Drug | Cefadroxil | SARS-CoV-2 Mpro | 2.4 | A cephalosporin antibiotic.[2][5] |
| Natural Product Derivative | Rottlerin | SARS-CoV-2 Mpro | 37 | Identified through screening.[2] |
| Organo-mercuric | Thimerosal | SARS-CoV-2 Mpro | 0.2 - 23 | Identified in high-throughput screening.[6] |
| Natural Product | Tannic Acid | SARS-CoV-2 Mpro | 2.1 | Confirmed as a SARS-CoV-2 Mpro inhibitor.[6] |
Experimental Protocols
A standardized methodology is crucial for the reproducible evaluation of enzyme inhibitors. The following is a representative protocol for an in vitro inhibition assay of SARS-CoV-2 Mpro using Förster Resonance Energy Transfer (FRET).
FRET-Based Enzymatic Inhibition Assay for SARS-CoV-2 Mpro
Objective: To determine the in vitro inhibitory activity of a test compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 20 µL of Mpro enzyme solution (final concentration, e.g., 100 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate (final concentration, e.g., 20 µM).
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30 minutes using a fluorescence plate reader.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition is calculated relative to a DMSO control (no compound).
-
The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
Comparative Biological Evaluation of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biological evaluation of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and its structural analogs. The focus is on their potential as therapeutic agents, drawing comparisons from available experimental data on related compounds within the 7-azaspiro[3.5]nonane class. While specific biological data for this compound is not extensively available in public literature, the evaluation of its analogs, particularly as G protein-coupled receptor 119 (GPR119) agonists and gamma-aminobutyric acid (GABA) analogs, provides a strong framework for understanding its potential biological activities.
Comparison of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A significant area of investigation for 7-azaspiro[3.5]nonane derivatives has been their activity as GPR119 agonists. GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion.[1] A study by Matsuda et al. (2018) provides valuable data on a series of novel 7-azaspiro[3.5]nonane GPR119 agonists, which serves as a basis for comparison.[2]
| Compound ID | R² Group (Piperidine N-capping) | R³ Group (Aryl) | hGPR119 EC₅₀ (nM) | rGPR119 EC₅₀ (nM) |
| 54a | Pyrimidin-2-yl | 4-Methoxyphenyl | 130 | 140 |
| 54b | 4-Methylpyrimidin-2-yl | 4-Methoxyphenyl | 47 | 58 |
| 54c | 5-Ethylpyrimidin-2-yl | 4-Methoxyphenyl | 21 | 26 |
| 54g | 5-Ethylpyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 7.8 | 13 |
| 54h | 5-Ethylpyrimidin-2-yl | 4-Cyanophenyl | 11 | 15 |
Data summarized from Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[2]
Potential as GABA Analogs
The spirocyclic scaffold of 7-azaspiro[3.5]nonane is also of interest in the design of conformationally restricted analogs of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][4] The synthesis of related spirocyclic amino acids, such as N-benzyl-2-azaspiro[4.4]nonane-6-carboxylates, suggests that the target compound may exhibit activity at GABA receptors.[5] The rigid structure imparted by the spiro center can lead to higher receptor affinity and selectivity compared to more flexible molecules.
Use as a PROTAC Linker
It is noteworthy that a closely related analog, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[6][7][8] PROTACs are bifunctional molecules that induce the degradation of target proteins. This suggests that the 7-azaspiro[3.5]nonane core can be a valuable scaffold in the development of chemical tools for targeted protein degradation.
Experimental Protocols
In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol is based on methods used to evaluate GPR119 agonism.[1]
1. Cell Culture:
-
A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
-
Cells are seeded into 384-well plates and incubated overnight to allow for attachment.
-
The culture medium is removed, and the cells are washed with a suitable assay buffer.
-
Cells are then incubated with a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for 30 minutes at room temperature to prevent the degradation of cyclic AMP (cAMP).
-
Test compounds, including this compound and reference agonists, are added at various concentrations.
-
The plates are incubated for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
3. cAMP Measurement:
-
Following incubation, the reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
The data is analyzed to determine the EC₅₀ values for each compound, representing the concentration at which 50% of the maximal response is observed.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade leading to insulin secretion.
Experimental Workflow for Compound Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of Azaspiro[3.5]nonane Derivatives as GPR119 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-azaspiro[3.5]nonane derivatives as G protein-coupled receptor 119 (GPR119) agonists against other alternatives, supported by experimental data. The focus is on validating their mechanism of action for the potential treatment of type 2 diabetes.
Mechanism of Action: GPR119 Signaling Pathway
Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] The activation of GPR119 initiates a signaling cascade that is coupled to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes.
Comparative Performance Data
The following tables summarize the in vitro potency and in vivo pharmacokinetic profiles of a representative 7-azaspiro[3.5]nonane derivative, compound 54g, and other alternative GPR119 agonists.
Table 1: In Vitro Agonist Activity (EC50 Values)
| Compound | Scaffold | Target | Cell Line | EC50 (nM) | Reference |
| Compound 54g | 7-Azaspiro[3.5]nonane | hGPR119 | Not Specified | 1.2 | [1] |
| Compound 54g | 7-Azaspiro[3.5]nonane | rGPR119 | Not Specified | 2.5 | [1] |
| AR231453 | Phenyl-pyrimidine | hGPR119 | HEK293 | 4.7 | [2] |
| APD597 (JNJ-38431055) | Not Specified | hGPR119 | Not Specified | Not Available | |
| MK-8282 | Not Specified | hGPR119 | Not Specified | Not Available |
Table 2: Pharmacokinetic Profiles in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | T1/2 (h) | Reference |
| Compound 54g | 3 | 2.0 | 458 | 3210 | 3.1 | [3] |
| AR231453 | 10 | 1.0 | 0.25 µM | 263 hng/mL | 1.1 | [4] |
| APD597 (JNJ-38431055) | Not Available | Not Available | Not Available | Not Available | Not Available |
*Note: Cmax for AR231453 was reported in µM.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro GPR119 Activity Assay (cAMP Measurement)
This protocol outlines the measurement of intracellular cAMP levels in response to GPR119 agonism using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 or CHO cells stably expressing human or rat GPR119
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)
-
Test compounds (e.g., 7-azaspiro[3.5]nonane derivatives)
-
HTRF cAMP assay kit
-
384-well white plates
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into 384-well plates at a suitable density and incubate overnight.[5]
-
Buffer Exchange: Remove the culture medium and incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.[5]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[5]
-
Detection: Add the HTRF cAMP detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the EC50 value using a four-parameter logistic equation.[5]
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes the evaluation of the in vivo efficacy of GPR119 agonists in improving glucose tolerance in rodents.
Materials:
-
Rodents (e.g., mice or rats)
-
Test compound and vehicle
-
Glucose solution
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the animals overnight (typically 6-16 hours) with free access to water.[6][7]
-
Compound Administration: Administer the test compound or vehicle orally via gavage.[6]
-
Acclimatization: Allow a period of 30-60 minutes for compound absorption.[6]
-
Baseline Glucose: Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose.[6]
-
Glucose Challenge: Administer a glucose solution (1-2 g/kg body weight) orally.[6]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[6]
-
Glucose Measurement: Measure blood glucose levels at each time point.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for the glucose excursion. Compare the AUC of the compound-treated group to the vehicle-treated group to determine the glucose-lowering effect.[6]
Conclusion
The available data indicates that 7-azaspiro[3.5]nonane derivatives, exemplified by compound 54g, are potent GPR119 agonists with promising in vitro activity and in vivo pharmacokinetic profiles in preclinical models.[1][3] Their mechanism of action through the GPR119 signaling pathway, leading to enhanced glucose-dependent insulin and GLP-1 secretion, is well-supported.[1] While direct comparative data with all alternative GPR119 agonists in the same studies is limited, the presented information provides a strong basis for researchers to evaluate the potential of this chemical scaffold in the development of novel therapeutics for type 2 diabetes. The detailed experimental protocols provided herein offer a standardized framework for further validation and comparison of these and other GPR119 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Spiro[3.5]nonan-1-OL | 60211-19-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Essential safety protocols and logistical plans have been developed to ensure the well-being of laboratory personnel working with Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This guide provides detailed personal protective equipment (PPE) requirements, operational procedures for safe handling, and compliant disposal methods. The information is targeted towards researchers, scientists, and professionals in drug development to foster a culture of safety and responsibility in the laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and prevent potential health hazards.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against potential splashes and aerosols of the compound, which may cause serious eye irritation.[1][2] |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[3] | Provides a broader shield for the entire face from chemical splashes.[3][4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and dispose of them immediately after contamination.[4] | Prevents skin contact, as similar compounds can cause skin irritation.[1][2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[3] | Protects skin and personal clothing from contamination. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | Provides an additional layer of protection against spills and splashes. | |
| Respiratory Protection | NIOSH-approved Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation is experienced.[5] A dust mask may be sufficient for handling small, non-aerosolizing quantities in a well-ventilated area. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
